molecular formula C12H18ClN B2690782 1-(4-Chlorophenyl)-4-methylpentan-1-amine CAS No. 161531-24-4

1-(4-Chlorophenyl)-4-methylpentan-1-amine

Cat. No.: B2690782
CAS No.: 161531-24-4
M. Wt: 211.73
InChI Key: QHNPJGHTRDIJKF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-methylpentan-1-amine is a useful research compound. Its molecular formula is C12H18ClN and its molecular weight is 211.73. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-4-methylpentan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-4-methylpentan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-4-methylpentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN/c1-9(2)3-8-12(14)10-4-6-11(13)7-5-10/h4-7,9,12H,3,8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNPJGHTRDIJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Weight and Formula C12H18ClN

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers in forensic toxicology, medicinal chemistry, and drug development. It addresses the specific challenges posed by the molecular formula C12H18ClN , identifying it not as a single compound but as a cluster of isobaric chlorinated phenethylamines with significant pharmacological relevance.

The Isomeric Landscape of Chlorinated Amphetamine Derivatives

Executive Summary

The molecular formula C12H18ClN (Molecular Weight: 211.73 g/mol ) represents a critical chemical space in the study of sympathomimetic amines. Unlike unique identifiers (CAS numbers), this formula encompasses a series of regioisomers and homologs derived from the amphetamine and phentermine scaffolds.

The primary research interest in C12H18ClN lies in its correspondence to N-alkylated chlorinated amphetamines and chlorphentermine derivatives . These compounds act as potent releasers of monoamines (serotonin, dopamine, norepinephrine) and are frequently encountered in two distinct contexts:

  • Pharmaceutical Research: As anorectic agents and metabolic probes for 5-HT receptors.

  • Forensic Analysis: As "Designer Drugs" or New Psychoactive Substances (NPS) specifically engineered to evade structural bans on parent compounds like 4-chloroamphetamine (4-CA).

This guide provides the physicochemical data, analytical differentiation protocols, and pharmacological profiles necessary to distinguish the three primary isomers defined by this formula.

Chemical Identity & Physicochemical Properties

The formula C12H18ClN generates three primary isomers of research interest. All share a chlorinated phenyl ring and a nitrogen-containing aliphatic chain, but their pharmacological and analytical profiles differ significantly.

The Primary Isomers
Isomer ClassCompound NameStructure DescriptionPharmacological Class
Isomer A N-Ethylchlorphentermine N-ethyl derivative of ChlorphentermineAnorectic / 5-HT Releaser
Isomer B 4-Chloro-N-propylamphetamine N-propyl derivative of 4-CASerotonergic Neurotoxin Probe
Isomer C 4-Chloro-N-isopropylamphetamine N-isopropyl derivative of 4-CANPS / Stimulant
Quantitative Data Profile (Calculated)
PropertyValueNotes
Molecular Formula C12H18ClN
Exact Mass 211.1128 Da Monoisotopic (35Cl)
Molecular Weight 211.73 g/mol Average weight
Isotope Pattern M (100%) / M+2 (32%) Characteristic 3:1 Chlorine signature
LogP (Predicted) 3.8 - 4.2 Highly lipophilic; crosses BBB effectively
pKa (Base) ~9.8 - 10.1 Predominantly ionized at physiological pH
Boiling Point ~285°C Requires derivatization for stable GC analysis

Analytical Methodologies: The Isobaric Challenge

The primary challenge with C12H18ClN is that all three major isomers produce a nearly identical Base Peak at m/z 86 in Electron Impact (EI) Mass Spectrometry. This occurs due to the dominant alpha-cleavage mechanism common to N-substituted phenethylamines.

Mass Spectrometry Fragmentation Analysis

In standard GC-MS (70 eV), the bond between the alpha-carbon and the benzyl carbon cleaves, retaining the charge on the nitrogen-containing fragment.

  • Isomer A (N-Ethylchlorphentermine):

    • Cleavage: Breaks Benzyl-C(Me)2 bond.

    • Fragment: [C(CH3)2=NH-CH2CH3]+

    • m/z: 86

  • Isomer B (4-Chloro-N-propylamphetamine):

    • Cleavage: Breaks Benzyl-CH(Me) bond.

    • Fragment: [CH(CH3)=NH-CH2CH2CH3]+

    • m/z: 86

Critical Checkpoint: Relying solely on the base peak (m/z 86) will lead to false positives. The following protocol outlines the differentiation strategy.

Analytical Workflow Diagram

The following decision tree illustrates the required workflow to definitively identify the specific C12H18ClN isomer.

AnalyticalWorkflow Start Sample: C12H18ClN Isomer MS_Screen Step 1: GC-MS (EI) Start->MS_Screen BasePeak Result: Base Peak m/z 86 (Inconclusive) MS_Screen->BasePeak Derivatization Step 2: TFAA Derivatization BasePeak->Derivatization Tertiary No Reaction (Tertiary Amine) Derivatization->Tertiary No Shift Secondary Shifted Mass Spectrum (Secondary Amine) Derivatization->Secondary Mass Shift (+96 Da) ID_Dimethyl ID: N,N-Dimethylchlorphentermine Tertiary->ID_Dimethyl Retention Step 3: Retention Index (RI) Secondary->Retention ID_Ethyl ID: N-Ethylchlorphentermine (RI: Lower) Retention->ID_Ethyl Branched/Steric Bulk ID_Propyl ID: 4-Chloro-N-propylamphetamine (RI: Higher) Retention->ID_Propyl Linear Chain

Caption: Analytical decision tree for differentiating isobaric C12H18ClN isomers using derivatization and retention indexing.

Protocol: TFAA Derivatization

To distinguish the isomers, Trifluoroacetic Anhydride (TFAA) derivatization is the gold standard.

  • Preparation: Dissolve 1 mg of sample in 100 µL ethyl acetate.

  • Reaction: Add 50 µL TFAA. Incubate at 60°C for 20 minutes.

  • Evaporation: Evaporate to dryness under nitrogen stream; reconstitute in 100 µL ethyl acetate.

  • Analysis:

    • Secondary Amines (Isomers A & B): Will form N-TFA derivatives (Mass shift: +96 Da).

    • Tertiary Amines (e.g., N,N-Dimethyl-chlorphentermine): Will not react. This effectively filters out tertiary amine isomers.

Pharmacological & Metabolic Profiling

The C12H18ClN isomers are potent modulators of monoamine transporters. Their activity is driven by the chlorine atom at the para-position, which enhances lipophilicity and resistance to metabolic degradation by Monoamine Oxidase (MAO).

Mechanism of Action

These compounds function primarily as Substrate-Type Releasers . They enter the presynaptic neuron via the reuptake transporters (SERT, DAT, NET) and displace neurotransmitters from storage vesicles (VMAT2).

  • Serotonergic Bias: The para-chloro substituent shifts selectivity heavily toward the Serotonin Transporter (SERT).

  • Neurotoxicity Risk: Like 4-chloroamphetamine (4-CA), the N-propyl and N-isopropyl variants (Isomers B & C) are potential serotonergic neurotoxins, causing long-term depletion of 5-HT.

Metabolic Pathways

Metabolism of C12H18ClN compounds occurs primarily in the liver via Cytochrome P450 enzymes.

  • N-Dealkylation: The primary route.

    • N-Ethylchlorphentermine

      
       Chlorphentermine (Active Metabolite).
      
    • 4-Chloro-N-propylamphetamine

      
       4-Chloroamphetamine (Neurotoxic Metabolite).
      
  • Ring Hydroxylation: Generally blocked at the para-position by Chlorine. Hydroxylation may occur at the meta-position, but this is a minor pathway, leading to prolonged half-lives (40+ hours).

Synthesis & Quality Control

For research purposes requiring reference standards, the synthesis of C12H18ClN isomers typically follows a reductive amination pathway.

Safety Warning: The following protocol involves the creation of controlled substance analogs. All work must be performed under appropriate DEA/local regulatory licenses.

General Synthesis Protocol (Reductive Amination)

Target: 4-Chloro-N-propylamphetamine (Isomer B)

  • Precursors: 1-(4-chlorophenyl)propan-2-one (P2P derivative) + Propylamine.

  • Imine Formation:

    • Mix ketone (1 eq) and propylamine (1.2 eq) in Methanol.

    • Stir for 2 hours to form the intermediate imine (Schiff base).

  • Reduction:

    • Cool to 0°C.

    • Add Sodium Borohydride (

      
      , 2 eq) portion-wise.
      
    • Mechanism:[1][2][3] The borohydride reduces the C=N bond to a C-N single bond.

  • Workup:

    • Quench with dilute HCl.

    • Basify with NaOH to pH 12.

    • Extract with Dichloromethane (DCM).

    • Precipitate as Hydrochloride salt using HCl/Ether gas.

Quality Control Parameters
TestAcceptance Criteria
1H-NMR (CDCl3) Doublet at ~1.1 ppm (alpha-methyl); Multiplet at ~2.8 ppm (benzyl); Triplet at ~0.9 ppm (propyl methyl).
HPLC Purity >98.5% (Area normalization).
Residual Solvents <500 ppm (Methanol/DCM).

References

  • PubChem. (2025).[4] Chlorphentermine Compound Summary. National Library of Medicine. [Link]

  • SWGDRUG. (2024). Mass Spectral Library - Drug Monographs. Scientific Working Group for the Analysis of Seized Drugs. [Link]

  • Couchman, L., & Morgan, P. E. (2011). LC-MS analysis of amphetamine-type stimulants. Drug Testing and Analysis. [Link]

  • NIST Chemistry WebBook. (2025). Standard Reference Data: 4-Chloroamphetamine. National Institute of Standards and Technology. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2023). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]

Sources

The Pharmacological Profile of 4-Chlorophenylalkylamine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 4-chlorophenylalkylamine derivatives, a class of compounds with significant activity within the central nervous system (CNS). Due to the limited specific research on 4-chlorophenyl pentylamine derivatives, this guide focuses on the well-characterized and structurally related analogue, para-chloroamphetamine (p-CA), as a foundational case study. We will delve into the synthesis, mechanism of action, structure-activity relationships (SAR), and the critical in vitro and in vivo assays used to characterize these molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and inherent risks associated with this chemical scaffold.

Introduction: The Significance of the 4-Chlorophenylalkylamine Scaffold

The 4-chlorophenylalkylamine scaffold is a privileged structure in medicinal chemistry, known to interact with key monoamine neurotransmitter systems. The presence of the chlorine atom at the para position of the phenyl ring significantly influences the pharmacological properties of these molecules, often enhancing their potency and modifying their selectivity for specific transporters and receptors. While a diverse range of derivatives has been synthesized, the most extensively studied are the shorter-chain analogues, such as p-chloroamphetamine (p-CA).[1][2] p-CA serves as a valuable tool for studying the serotonin system and as a template for designing novel CNS-active agents.[1] This guide will explore the nuances of this chemical class, providing insights into the causal relationships between molecular structure and biological activity.

Synthetic Strategies for 4-Chlorophenylalkylamine Derivatives

The synthesis of 4-chlorophenylalkylamine derivatives can be achieved through various established organic chemistry routes. A common strategy for producing compounds like p-chloroamphetamine involves the reductive amination of a corresponding ketone.

General Synthesis Protocol: Reductive Amination

This protocol outlines a general method for the synthesis of a 4-chlorophenylalkylamine derivative from a 4-chlorophenyl-2-propanone precursor.

Step 1: Imine Formation.

  • Dissolve 4-chlorophenyl-2-propanone in a suitable solvent such as methanol or ethanol.

  • Add a primary amine (e.g., methylamine for the synthesis of p-chloromethamphetamine) in slight excess.

  • The reaction is typically stirred at room temperature for several hours to allow for the formation of the imine intermediate.

Step 2: Reduction of the Imine.

  • A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture.

  • The reaction is continued until the imine is fully reduced to the corresponding amine. Progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification.

  • The reaction is quenched by the addition of water or a dilute acid.

  • The solvent is removed under reduced pressure.

  • The residue is then subjected to an acid-base extraction to isolate the amine product.

  • Final purification is typically achieved through crystallization or column chromatography to yield the desired 4-chlorophenylalkylamine derivative.

Synthesis_Workflow Start 4-Chlorophenyl-2-propanone + Primary Amine Imine_Formation Imine Formation (Methanol/Ethanol, RT) Start->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Workup Acid-Base Extraction & Purification Reduction->Workup Product 4-Chlorophenylalkylamine Derivative Workup->Product

Caption: General workflow for the synthesis of 4-chlorophenylalkylamine derivatives via reductive amination.

Pharmacological Profile: A Focus on para-Chloroamphetamine (p-CA)

p-Chloroamphetamine is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] Its primary mechanism of action involves interacting with the respective monoamine transporters (SERT, NET, and DAT) to induce the non-vesicular release of these neurotransmitters from presynaptic terminals.

Mechanism of Action: Monoamine Release

At lower doses, p-CA acts as a serotonin releasing agent (SRA), leading to a rapid and substantial increase in extracellular serotonin levels.[1] This effect is responsible for many of its behavioral and physiological effects. At higher doses, it also promotes the release of norepinephrine and dopamine. However, a critical aspect of p-CA's pharmacology is its serotonergic neurotoxicity at higher concentrations, leading to long-lasting depletion of serotonin.[1]

pCA_Mechanism pCA p-Chloroamphetamine (p-CA) Transporters Monoamine Transporters (SERT, NET, DAT) pCA->Transporters Release Neurotransmitter Release (Serotonin, Norepinephrine, Dopamine) Transporters->Release Synaptic_Cleft Increased Synaptic Concentration Release->Synaptic_Cleft Neurotoxicity Serotonergic Neurotoxicity (at high doses) Synaptic_Cleft->Neurotoxicity

Caption: Simplified signaling pathway for the action of p-chloroamphetamine (p-CA).

Structure-Activity Relationships (SAR)

The pharmacological profile of 4-chlorophenylalkylamines is highly dependent on their structural features.

ModificationEffect on ActivityReference
Alkyl Chain Length Elongation of the alkyl chain beyond a propyl group can decrease potency at monoamine transporters.[3]
α-Alkylation Extension of the α-methyl group to an α-ethyl group, as in 1-(4-chlorophenyl)-2-aminobutane (CAB), reduces potency for inhibiting serotonin and dopamine uptake and decreases neurotoxicity compared to p-CA.[4]
Amine Substitution N-methylation can alter the selectivity and potency for different monoamine transporters.[5]
Aromatic Substitution The para-chloro substitution is crucial for the potent serotonergic activity. Moving the chlorine to other positions or replacing it with other halogens can significantly alter the pharmacological profile.[6]

Experimental Evaluation: In Vitro and In Vivo Assays

A thorough pharmacological characterization of 4-chlorophenylalkylamine derivatives requires a combination of in vitro and in vivo assays.

In Vitro Assays

4.1.1. Radioligand Binding Assays

  • Objective: To determine the affinity of the test compounds for various receptors and transporters.

  • Protocol:

    • Prepare cell membranes expressing the target of interest (e.g., SERT, DAT, 5-HT₂A receptors).

    • Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.

    • After incubation, separate the bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the Ki (inhibition constant) value, which represents the affinity of the compound for the target.

4.1.2. Neurotransmitter Uptake Assays

  • Objective: To measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.

  • Protocol:

    • Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, cortex for serotonin).

    • Pre-incubate the synaptosomes with the test compound.

    • Add a radiolabeled neurotransmitter (e.g., [³H]serotonin).

    • After a short incubation, terminate the uptake by rapid filtration and washing.

    • Measure the radioactivity accumulated in the synaptosomes.

    • Calculate the IC₅₀ value, the concentration of the compound that inhibits 50% of the neurotransmitter uptake.[4]

4.1.3. Neuronal Cell Function Assays

  • Objective: To assess the potential neurotoxicity of the compounds on cultured neurons.

  • Protocol (Neurite Outgrowth Assay):

    • Culture primary neurons or human-induced pluripotent stem cell (hiPSC)-derived neurons in multi-well plates.

    • Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24-48 hours).

    • Stain the cells with fluorescent dyes to visualize the cell bodies and neurites.

    • Acquire images using high-content imaging systems.

    • Analyze the images to quantify neurite length and branching. A significant reduction in neurite outgrowth compared to control indicates potential neurotoxicity.[7]

In Vivo Assays

4.2.1. Behavioral Assays

  • Objective: To evaluate the effects of the compounds on animal behavior, which can be indicative of their CNS activity.

  • Examples:

    • Open-field test: To assess locomotor activity and anxiety-like behavior.[2]

    • Drug discrimination studies: To determine if the subjective effects of a test compound are similar to those of a known drug.[4]

    • Head-twitch response (in rodents): A behavioral proxy for serotonin 5-HT₂A receptor activation.[1]

4.2.2. In Vivo Microdialysis

  • Objective: To measure real-time changes in extracellular neurotransmitter levels in the brains of freely moving animals.

  • Protocol:

    • Surgically implant a microdialysis probe into a specific brain region of an anesthetized animal.

    • After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF).

    • Collect dialysate samples at regular intervals before and after administration of the test compound.

    • Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical detection. This allows for the direct measurement of drug-induced neurotransmitter release.[4]

Therapeutic Potential and Future Directions

The potent effects of 4-chlorophenylalkylamine derivatives on monoamine systems suggest their potential for treating various CNS disorders, including depression and appetite suppression.[1] However, the inherent risk of serotonergic neurotoxicity associated with compounds like p-CA has limited their clinical development.[1]

Future research in this area should focus on designing derivatives with improved safety profiles. This could involve:

  • Fine-tuning the structure-activity relationship to separate the therapeutic effects from the neurotoxic properties.

  • Developing bioisosteric replacements for the phenyl ring or modifying the alkyl chain to reduce off-target effects.[8]

  • Exploring derivatives with different mechanisms of action , such as receptor modulation rather than transporter-mediated release.

Conclusion

The 4-chlorophenylalkylamine scaffold represents a class of compounds with profound pharmacological effects on the central nervous system. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships, as exemplified by the case of p-chloroamphetamine, is crucial for any drug development program in this area. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel derivatives, with the ultimate goal of harnessing their therapeutic potential while mitigating their inherent risks.

References

  • A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. PubMed. Available from: [Link]

  • para-Chloroamphetamine. Wikipedia. Available from: [Link]

  • P-chloroamphetamine and a side-chain fluorinated analog: effects on brain amine levels and behavior. PubMed. Available from: [Link]

  • Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. Available from: [Link]

  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed. Available from: [Link]

  • Characterization of 4-Nitrophenylpropyl-N-alkylamine Interactions with Sigma Receptors. PMC. Available from: [Link]

  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. PubMed. Available from: [Link]

  • Relationship between activity and structure in derivatives of clonidine. PubMed. Available from: [Link]

  • In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. Available from: [Link]

  • Basis for the Recommendation to Control 4-Chloro-N-methylcathinone (4-CMC) and its Optical Isomers, Salts, and Salts of Optical. Regulations.gov. Available from: [Link]

  • Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides: Scientific paper. J. Serb. Chem. Soc. Available from: [Link]

  • Design, synthesis and pharmacological evaluation of N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. Cherry. Available from: [Link]

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC. Available from: [Link]

  • Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. PubMed. Available from: [Link]

  • Analogs of alpha-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs. PubMed. Available from: [Link]

  • An integrated approach for early in vitro seizure prediction utilizing hiPSC neurons and human ion channel assays. ApconiX. Available from: [Link]

  • Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. ResearchGate. Available from: [Link]

  • Behavioral, biochemical and neurotoxicological actions of the alpha-ethyl homologue of p-chloroamphetamine. PubMed. Available from: [Link]

  • Structural Activity Relationship - Cholinergic Drugs. Pharmacy 180. Available from: [Link]

  • Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. MDPI. Available from: [Link]

  • A High-Throughput Approach to Identify Specific Neurotoxicants / Developmental Toxicants in Human Neuronal Cell Function Assays. PMC. Available from: [Link]

Sources

Structure-activity relationship (SAR) of chlorophenyl-alkylamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Chlorophenyl-alkylamines

Executive Summary

The chlorophenyl-alkylamine scaffold represents a significant area of interest in medicinal chemistry and pharmacology, yielding compounds with profound effects on the central nervous system (CNS). These molecules, structurally derived from phenethylamine, are potent modulators of monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The strategic placement of a chlorine atom on the phenyl ring, combined with modifications to the alkylamine side chain, provides a powerful tool to fine-tune pharmacological activity, altering potency, selectivity, and functional outcomes (reuptake inhibition versus release). This guide elucidates the core principles of the structure-activity relationship (SAR) for this chemical class, offering a detailed analysis of how specific structural motifs dictate biological activity. We will explore the causal mechanisms behind experimental design and provide robust protocols for the synthesis and evaluation of novel analogs, grounded in authoritative scientific literature.

The Chlorophenyl-alkylamine Core: A Pharmacological Blueprint

The foundational structure of the compounds discussed is the phenethylamine backbone. Substitutions at four key locations—the phenyl ring, the α-carbon, the β-carbon, and the terminal amine—give rise to a vast chemical space with diverse pharmacological profiles.[1][2] The introduction of a chlorine atom onto the phenyl ring is a critical modification that dramatically influences the molecule's interaction with its biological targets.

The primary mechanism of action for most psychoactive chlorophenyl-alkylamines is the modulation of monoamine transporters.[3][4] These transporters are responsible for clearing dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling. By inhibiting reuptake or inducing transporter-mediated release, these compounds elevate extracellular monoamine concentrations, leading to their characteristic stimulant and psychoactive effects.[5][6]

cluster_scaffold Chlorophenyl-alkylamine Scaffold cluster_mods Key Modification Points cluster_targets Primary Biological Targets scaffold General Structure T1 Dopamine Transporter (DAT) scaffold->T1 T2 Norepinephrine Transporter (NET) scaffold->T2 T3 Serotonin Transporter (SERT) scaffold->T3 P1 Phenyl Ring (Position of -Cl) P1->scaffold Selectivity Potency Toxicity P2 α-Carbon (e.g., -CH3) P2->scaffold Metabolic Stability Potency P3 β-Carbon (e.g., =O) P3->scaffold Potency Functional Activity P4 Amine (N) (Alkylation) P4->scaffold SERT Selectivity Potency

Caption: Core pharmacophore and key modification points.

The Chlorine Substituent: A Master Switch for Selectivity and Potency

The introduction of a chlorine atom is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability.[7] In the context of phenylalkylamines, both the presence and the position of the chlorine atom are critical determinants of pharmacological activity.

The Critical Role of para-Substitution

The most profound effects are observed with chlorine substitution at the para (4-position) of the phenyl ring. This single modification consistently shifts the activity profile of amphetamine and cathinone analogs.

  • Shift Towards Serotonergic Activity : Unsubstituted or methyl-substituted amphetamines typically display a preference for DAT and NET over SERT.[5][6] However, the addition of a 4-chloro substituent markedly increases potency at SERT.[5] This shift is a cornerstone of the SAR for this class and is thought to arise from more favorable interactions within the SERT binding pocket.

  • Increased Efficacy and Toxicity : para-Chloro amphetamines tend to be more efficacious locomotor stimulants than their unsubstituted counterparts.[6] However, this increased activity is coupled with significantly higher toxicity.[5] The potent serotonin-releasing properties of compounds like p-chloroamphetamine (PCA) are linked to neurotoxic effects on serotonin nerve terminals.[8] This toxicity is a critical consideration in the development of any compound within this class. The mechanism is believed to involve the release of serotonin itself, as depleting serotonin stores can protect against PCA-induced neurotoxicity.[8]

meta- and ortho-Substitution

While less common, meta (3-position) and ortho (2-position) substitutions also modulate activity.

  • meta-Substitution : In some cathinone series, meta-substitution can result in a higher affinity for DAT compared to their para-substituted analogs.[9] This suggests that moving the halogen can redirect the compound's selectivity away from SERT and back towards the catecholamine transporters. For instance, 3-Chlorophenmetrazine (3-CPM) was reported to have a more favorable receptor profile with higher dopamine affinity and lower norepinephrine affinity compared to its fluorine-substituted analog.[10]

  • ortho-Substitution : This position is often more sterically hindered, and substitution here can lead to a decrease in overall potency.

The rationale for investigating positional isomers is to map the steric and electronic requirements of the transporter binding sites. A bulky, electronegative chlorine atom at the para-position may fit snugly into a specific sub-pocket of SERT, whereas the same group at the meta-position may be better accommodated by DAT.

Modulation via the Alkylamine Side Chain

Modifications to the alkylamine chain provide a secondary, yet powerful, means of tuning the pharmacological profile.

The β-Keto Moiety: Amphetamines vs. Cathinones

The presence of a ketone at the β-position distinguishes the cathinone class from the amphetamines.[2] This structural change has predictable consequences for activity.

  • Reduced Potency : The addition of a β-keto group generally decreases the potency of locomotor stimulation compared to the corresponding amphetamine analog.[5][6] This is a consistent finding across various substitution patterns. The polar ketone group may alter the molecule's ability to cross the blood-brain barrier or reduce its binding affinity at the transporter.

N-Alkylation

Altering the substituent on the terminal nitrogen atom is a common strategy to modulate potency and selectivity.

  • Increased SERT Potency : Similar to para-chloro substitution, increasing the length of the N-alkyl chain (e.g., from methyl to ethyl) can augment the relative potency at SERT.[5][6]

  • Reduced Releasing Effects : The combination of both a para-chloro group and an N-ethyl group has been shown to reduce the ability of the compound to act as a substrate (releaser) at DAT and NET, pushing its profile more towards that of a reuptake inhibitor.[6] This demonstrates how multiple modifications can be used synergistically to achieve a desired functional outcome.

Quantitative Structure-Activity Relationship Data

To effectively compare analogs, quantitative data from in vitro assays are essential. The following table summarizes representative data illustrating the key SAR principles discussed.

CompoundCore StructurePhenyl SubN-SubIC50 DAT (nM)IC50 NET (nM)IC50 SERT (nM)Primary Selectivity
AmphetamineAmphetamineHH~50-100~20-50>1000DAT/NET
4-Chloroamphetamine Amphetamine 4-Cl H ~100-200 ~150-300 ~50-150 SERT/DAT/NET
MethamphetamineAmphetamineHCH₃~25-50~10-30>1000DAT/NET
MethcathinoneCathinoneHCH₃~70-150~50-100>2000DAT/NET
4-Chloromethcathinone Cathinone 4-Cl CH₃ ~200-400 ~300-600 ~40-100 SERT

Note: IC50 values are approximate and compiled from multiple sources for illustrative purposes.[5][6][11] Absolute values can vary based on experimental conditions.

This data clearly illustrates the foundational SAR principles:

  • Chlorination at the 4-position dramatically increases SERT potency (compare Amphetamine to 4-Chloroamphetamine, and Methcathinone to 4-Chloromethcathinone).[5][6]

  • The β-keto group (cathinones vs. amphetamines) generally leads to a slight decrease in potency at DAT and NET.[5]

Experimental Workflows for SAR Elucidation

A systematic SAR study requires robust and reproducible experimental protocols. The process involves iterative cycles of chemical synthesis, in vitro characterization, and data analysis to guide the design of the next generation of compounds.

cluster_workflow SAR Investigation Workflow A Lead Compound (e.g., Amphetamine) B Analog Synthesis (e.g., Add 4-Cl) A->B C In Vitro Screening (Binding & Uptake Assays) B->C D Data Analysis (Determine Ki, IC50) C->D E SAR Hypothesis (e.g., '4-Cl increases SERT affinity') D->E F Design Next Analog (e.g., Add 4-Cl and N-Ethyl) E->F F->B

Caption: Iterative cycle of a structure-activity relationship study.
Protocol: Synthesis of Chlorophenyl-Alkylamine Analogs

The synthesis of these compounds often starts from a corresponding chlorophenyl-substituted propiophenone or a related precursor.[3][12]

Objective: To synthesize a target chlorophenyl-alkylamine via reductive amination.

Step-by-Step Methodology:

  • Precursor Selection: Begin with a commercially available chlorophenyl-substituted ketone (e.g., 4-chloropropiophenone for a cathinone analog or 4-chlorophenylacetone for an amphetamine analog).

  • Reaction Setup: In a round-bottom flask, dissolve the ketone precursor (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Amine Addition: Add the desired amine (e.g., methylamine hydrochloride for N-methyl analogs, or ammonium chloride for primary amine analogs) (1.2 equivalents) to the solution.

  • Reductive Amination: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise to the stirring solution. The rationale for using NaBH₃CN is its selectivity for the protonated imine intermediate over the ketone, minimizing the formation of alcohol byproducts.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup: Quench the reaction by slowly adding dilute hydrochloric acid (HCl). Remove the organic solvent under reduced pressure. Basify the aqueous residue with sodium hydroxide (NaOH) solution to a pH > 12.

  • Extraction: Extract the freebase product into an organic solvent like dichloromethane or diethyl ether (3x volumes).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under vacuum. The crude product can be purified by column chromatography or by conversion to its hydrochloride salt via the addition of HCl in ether, followed by recrystallization.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[13]

Protocol: In Vitro Monoamine Transporter Uptake Assay

This assay is the gold standard for determining the functional potency of compounds at DAT, NET, and SERT.

Objective: To measure the IC50 value of a test compound for inhibition of [³H]neurotransmitter uptake in rat brain synaptosomes.[6]

Step-by-Step Methodology:

  • Synaptosome Preparation: Homogenize freshly dissected rat brain tissue (striatum for DAT, hippocampus for SERT, and cerebral cortex for NET) in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the synaptosomal pellet in a suitable assay buffer.

  • Assay Plate Preparation: Serially dilute the test compound in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM). Add these dilutions to a 96-well plate.

  • Incubation: Add the synaptosome preparation to the wells. The choice of a pre-incubation step with the test compound before adding the radiolabeled neurotransmitter is crucial; it ensures that the inhibitor has reached equilibrium with the transporter.

  • Uptake Initiation: Add a fixed concentration of the radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period (typically 5-10 minutes at 37°C), rapidly terminate the uptake by vacuum filtration through a glass fiber filter mat, followed by washing with ice-cold buffer. This rapid filtration is critical to separate the synaptosomes (containing internalized radiolabel) from the assay medium.

  • Quantification: Place the filter discs into scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Define non-specific uptake using a high concentration of a known potent inhibitor (e.g., cocaine for DAT). Calculate the percent inhibition for each concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Given the known neurotoxicity of some chloro-substituted amphetamines, assessing cytotoxicity is a vital step.[4] The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as a proxy for cell viability.[14]

Objective: To determine the LC50 (lethal concentration, 50%) of a test compound in a neuronal cell line (e.g., SH-SY5Y).[4]

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y human neuroblastoma cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a set period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for toxicity.

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each compound concentration. Plot the data and use non-linear regression to calculate the LC50 value.

Conclusion and Future Perspectives

The structure-activity relationship of chlorophenyl-alkylamines is a well-defined yet continually evolving field. The core principles are clear: para-chlorination is a powerful strategy to enhance serotonergic activity, often at the cost of increased toxicity, while modifications to the alkylamine chain, such as the introduction of a β-keto group or changes in N-alkylation, provide a means to fine-tune potency and functional selectivity.

Future research should focus on decoupling the desired therapeutic effects (e.g., potent and selective SERT inhibition) from the adverse effects (e.g., neurotoxicity). This could involve exploring alternative substitution patterns on the phenyl ring or designing hybrid molecules that incorporate features to mitigate toxicity. The systematic application of the synthetic and analytical protocols outlined in this guide will be instrumental in navigating this complex chemical space and developing safer, more effective pharmacological agents.

References

  • Carlier, S. J., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology.
  • Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. PubMed.
  • Glennon, R. A. (2013). Structure-Activity Relationships of Synthetic Cathinones. PMC.
  • BenchChem. (n.d.). A Comparative In Vitro Analysis of N-(2-chlorophenyl)-4-isopropylbenzamide and Other Benzamide Derivatives. BenchChem.
  • Rothman, R. B., & Baumann, M. H. (2002). Serotonin releasing agents. Neurochemical, therapeutic and adverse effects. PubMed.
  • Prosser, J., & Nelson, L. S. (2012). Emerging drugs of abuse: current perspectives on substituted cathinone. Substance Abuse and Rehabilitation.
  • Paillet-Loilier, M., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience.
  • Contreras, J., et al. (1998). Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists. Arzneimittelforschung.
  • Reddit User Discussion. (2021). What makes Chloro-Substituted amphetamines neurotoxic when other Halogenated Amphetamines don't have this issue. Reddit.
  • MDPI. (2021). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. MDPI.
  • Wikipedia. (n.d.). Substituted amphetamine. Wikipedia.
  • Martins, C., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. PMC.
  • Zawilska, J. B., & Andrzejczak, D. (2022). A review of synthetic cathinones emerging in recent years (2019–2022). NPS Info.
  • Purushotham, M., et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. Der Pharma Chemica.
  • Berger, U. V., et al. (1992). Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain. Brain Research.

Sources

Technical Guide: Solubility Profiling & Handling of 1-(4-Chlorophenyl)-4-methylpentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, handling protocols, and experimental workflows for 1-(4-Chlorophenyl)-4-methylpentan-1-amine .

Executive Summary

1-(4-Chlorophenyl)-4-methylpentan-1-amine represents a class of lipophilic aryl-alkyl amines often utilized as intermediates in pharmaceutical synthesis or as neuroactive probes. Its physicochemical behavior is defined by a "molecular tug-of-war" between the hydrophobic 4-chlorophenyl/isobutyl tail and the hydrophilic primary amine head.

  • The Challenge: The free base exhibits negligible aqueous solubility at neutral pH, leading to "crash-out" (precipitation) in biological assays.

  • The Solution: Utilization of DMSO for stock solutions, coupled with pH-controlled aqueous dilution or conversion to the hydrochloride (HCl) salt form.

This guide provides the authoritative workflow for solubilizing this compound, ensuring data integrity in downstream applications.

Physicochemical Profile & Solubility Landscape

To master the handling of this compound, one must understand the underlying forces dictating its phase behavior.

Structural Analysis
FeatureChemical MoietyImpact on Solubility
Lipophilic Core 4-Chlorophenyl ringIncreases LogP; drastically reduces water solubility.
Alkyl Tail 4-methylpentyl chainAdds steric bulk and hydrophobicity.
Hydrophilic Head Primary Amine (-NH2)The Control Switch. Ionizable (pKa ~9.5–10.5).
Theoretical Solubility Data

Based on Structure-Activity Relationship (SAR) of analogous phenethylamines and alkylamines.

SolventSolubility PotentialMechanism
DMSO High (>50 mM) Dipole-dipole interactions disrupt the crystal lattice; the chlorophenyl ring interacts favorably with the non-polar methyl groups of DMSO.
Water (pH 7.4) Very Low (<100 µM) The neutral free base dominates. The hydrophobic effect forces aggregation/precipitation.
Water (pH < 4.0) High (>10 mM) Protonation of the amine (

) introduces a charge, allowing solvation by water molecules.

Core Protocol: DMSO Stock Preparation

Objective: Create a stable, high-concentration stock solution free of micro-precipitates.

Materials
  • Compound: 1-(4-Chlorophenyl)-4-methylpentan-1-amine (Free Base or HCl Salt).

  • Solvent: Anhydrous DMSO (Grade: Cell Culture/HPLC, ≥99.9%).

  • Container: Amber glass vial (borosilicate) with PTFE-lined cap.

Step-by-Step Workflow
  • Weighing: Weigh the target mass (e.g., 10 mg) into the amber vial. Note: If the compound is a viscous oil (free base), weigh by difference using a syringe.

  • Calculation: Calculate the volume of DMSO required for a 50 mM stock.

    • Formula:

      
      
      
  • Solubilization: Add the calculated volume of anhydrous DMSO.

    • Action: Vortex vigorously for 30 seconds.

    • Check: Inspect for "schlieren" lines (swirls indicating incomplete mixing) or particulates.

  • Sonication (Optional): If solid particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

Critical Warning: DMSO is hygroscopic. It absorbs water from the air, which can cause this specific lipophilic amine to precipitate over time inside the stock vial. Always flush headspace with Argon or Nitrogen before closing.

The "Crash-Out" Prevention Protocol (Aqueous Dilution)

Directly dumping a DMSO stock into a neutral buffer often causes immediate precipitation. The following "Intermediate Dilution" method is required for biological assays.

Visualizing the Pathway

The following diagram illustrates the decision logic for solubilization based on the compound's state (Free Base vs. Salt).

Solubility_Workflow Start Start: 1-(4-Chlorophenyl)-4-methylpentan-1-amine CheckForm Check Form Start->CheckForm FreeBase Free Base (Oil/Solid) CheckForm->FreeBase Salt HCl Salt (Solid) CheckForm->Salt DMSO_Stock Dissolve in Anhydrous DMSO (Target: 10-50 mM) FreeBase->DMSO_Stock Preferred Acidify Acidify Water (pH < 4.0) (0.1 M HCl) FreeBase->Acidify If DMSO avoided Salt->DMSO_Stock Compatible Direct_Aq Direct Aqueous Dissolution? Salt->Direct_Aq Possible Dilution Serial Dilution Step (Keep DMSO < 0.5% final) DMSO_Stock->Dilution Soluble_Ion Soluble (Ionized Form) Direct_Aq->Soluble_Ion pH < 7 Precipitate PRECIPITATION RISK (Cloudy Suspension) Direct_Aq->Precipitate pH > 7 Acidify->Soluble_Ion Dilution->Soluble_Ion Slow Addition + Vortex

Figure 1: Decision tree for solubilizing lipophilic amines based on pH and chemical form.

Experimental Protocol: Serial Dilution

Goal: Dilute the 50 mM DMSO stock to a 10 µM assay concentration in PBS (pH 7.4).

  • Prepare Intermediate (10x):

    • Dilute the DMSO stock 1:10 into a surfactant-containing buffer (e.g., PBS + 0.05% Tween-20) or pure ethanol if compatible.

    • Why? Surfactants stabilize the transition from organic to aqueous phase.

  • Final Dilution (1x):

    • Add the Intermediate solution to the final assay buffer while vortexing.

    • Rule of Thumb: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cellular toxicity.

Troubleshooting & Quality Control

If you observe turbidity (cloudiness) or inconsistent assay data, validate solubility using the Light Scatter Test .

The Light Scatter Validation Method
  • Prepare your working solution (e.g., 10 µM in PBS).

  • Measure Absorbance at 650 nm (or similar non-absorbing wavelength).

  • Interpretation:

    • OD < 0.005: Soluble.

    • OD > 0.010: Micro-precipitation (Colloidal aggregates formed).

Correction: If precipitation occurs, acidify the buffer slightly (pH 6.0) or increase the BSA/Serum concentration, as proteins can sequester and solubilize lipophilic amines.

References

  • PubChem Compound Summary. 1-(4-chlorophenyl)-4,4-dimethylpentan-3-amine (Structural Analog). National Center for Biotechnology Information. Link

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link

  • Di, L., & Kerns, E. "Solubility in Drug Discovery." Drug Discovery Today, 2006. (Standard protocols for amine solubility profiling).
  • EPA CompTox Dashboard. 1-(4-Chlorophenyl)-N-methoxyethan-1-imine (Related Structure Properties).Link

Methodological & Application

Protocol for solubilizing 1-(4-Chlorophenyl)-4-methylpentan-1-amine for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Cell Culture Delivery of 1-(4-Chlorophenyl)-4-methylpentan-1-amine

Executive Summary

This guide outlines the standardized protocol for solubilizing 1-(4-Chlorophenyl)-4-methylpentan-1-amine (hereafter referred to as CMPA ) for in vitro biological assays. CMPA is a lipophilic primary amine characterized by a halogenated aromatic ring and a branched alkyl tail. These structural features confer high membrane permeability but significant aqueous insolubility (predicted LogP > 3.5), posing a high risk of "solvent shock" precipitation when introduced to aqueous culture media.

This protocol utilizes a DMSO-based Master Stock approach with a critical kinetic dispersion step to ensure homogenous delivery to cells without forming micro-precipitates that cause false-positive cytotoxicity or inconsistent bioavailability.

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to successful delivery.

PropertyCharacteristicImplication for Protocol
Chemical Structure Lipophilic tail (4-methylpentyl) + Chloro-phenyl ringHigh hydrophobicity; resists dissolution in pure water or PBS.
Functional Group Primary Amine (-NH2)Basic (pKa ~9.5–10.5). Will be protonated at physiological pH (7.4), aiding solubility slightly, but the lipophilic skeleton dominates.
Predicted LogP ~3.8 – 4.2High Risk of Precipitation. The compound prefers sticking to plastic or itself rather than staying in aqueous media.
Preferred Solvent DMSO (Dimethyl Sulfoxide)Excellent solubility for the free base and HCl salt forms.

The "Crash" Phenomenon: When a small volume of hydrophobic compound in 100% DMSO is added to aqueous media, the DMSO rapidly diffuses into the water. The compound is left behind in a local environment of high water content, causing it to instantly crystallize or oil out (the "white cloud"). This protocol prevents this via rapid dispersion .

Materials & Reagents

  • Compound: CMPA (Free base oil or Hydrochloride solid).

  • Primary Solvent: DMSO, Anhydrous, Cell Culture Grade (≥99.9%, Sterile).

    • Note: Do not use ethanol if possible; it evaporates too quickly, changing stock concentrations.

  • Vehicle Control: DMSO (matched to the highest concentration used).

  • Culture Media: Serum-containing media (e.g., DMEM + 10% FBS).

    • Critical: Serum proteins (Albumin) act as carriers, stabilizing lipophilic amines in solution. Avoid serum-free media during the initial dosing step if possible.

Master Protocol

Phase 1: Preparation of Master Stock (100 mM)
  • Calculate: Determine the mass required for a 100 mM stock.

    • Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000

    • Example: If MW ≈ 211.73 g/mol (Free Base), to make 1 mL of 100 mM:

      
      
      
  • Weighing: Weigh the compound into a sterile, amber glass vial (glass minimizes plastic adsorption).

  • Solubilization: Add the calculated volume of sterile DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

    • Result: A clear, colorless solution.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 12+ months).

Phase 2: The "Kinetic Dispersion" Dosing Method

Target: Final assay concentration of 10 µM (Example). Constraint: Final DMSO concentration must be ≤ 0.1% (v/v) to avoid solvent toxicity.[1][2][3]

Do NOT perform intermediate serial dilutions in PBS/Water. This causes precipitation. Perform all serial dilutions in 100% DMSO.

Step-by-Step Dosing:

  • Serial Dilution (in DMSO):

    • Prepare a 1000x Working Stock in DMSO.

    • Example: To test at 10 µM, dilute the 100 mM Master Stock to 10 mM (1000x) using pure DMSO.

  • Media Preparation:

    • Aliquot the required volume of pre-warmed (37°C) cell culture media into a sterile tube.

  • Rapid Addition (The Critical Step):

    • While vortexing the media tube gently (or swirling rapidly), add the DMSO Working Stock (10 mM) directly to the media at a 1:1000 ratio .

    • Example: Add 10 µL of 10 mM stock to 10 mL of Media.

    • Result: 10 µM Final Concentration, 0.1% DMSO.

  • Equilibration:

    • Allow the media to sit for 15 minutes at 37°C.

    • Visual Check: Hold the tube up to a light source. The solution should be crystal clear. If it is cloudy (turbid), the compound has crashed (see Troubleshooting).

Visualization of Workflow

The following diagram illustrates the correct versus incorrect dilution pathways to prevent compound crashing.

G cluster_wrong INCORRECT PATH (Precipitation Risk) cluster_right CORRECT PATH (Kinetic Dispersion) Compound CMPA Solid/Oil DMSO_Stock 100 mM Master Stock (100% DMSO) Compound->DMSO_Stock Dissolve PBS_Dilution Dilute in PBS/Water DMSO_Stock->PBS_Dilution DMSO_Working 1000x Working Stock (100% DMSO) DMSO_Stock->DMSO_Working Serial Dilution in DMSO Precipitate Precipitation/Crash (Turbid Solution) PBS_Dilution->Precipitate Media_Add Rapid Addition to Serum-Media (1:1000) DMSO_Working->Media_Add Vortexing Final_Sol Stable Dispersion (Clear Solution) Media_Add->Final_Sol

Caption: Figure 1. Solubilization workflow contrasting the stable DMSO-to-Media dispersion method against the precipitation-prone aqueous intermediate step.

Quality Control & Troubleshooting

Before adding to cells, validate the solution stability.[4]

ObservationDiagnosisCorrective Action
Solution is Clear Stable DispersionProceed to treat cells.
Slight Haze / Cloudiness Micro-precipitationDo not use. The effective concentration is unknown. Try reducing the concentration or increasing FBS to 20% to sequester the lipid.
Visible Crystals at Bottom "Crash"The 1000x dilution step was too slow, or the concentration exceeds solubility limits.
Cells detach after 1 hour DMSO ToxicityEnsure final DMSO is < 0.5% (ideally 0.1%). Run a "Vehicle Only" control.

Advanced Tip for Stubborn Solubility: If the compound precipitates even at 10 µM, pre-complex it with serum.

  • Add the DMSO stock to a small volume of 100% FBS (e.g., 10 µL stock into 1 mL FBS).

  • Vortex thoroughly. The albumin in FBS binds the amine.

  • Add this FBS-drug mixture to the base media (e.g., 9 mL DMEM).

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard medicinal chemistry text on solubility).
  • Waybright, T. J., et al. (2009). "Increasing the reliability of cell-based high-throughput screens by the inclusion of solubility data." Assay and Drug Development Technologies. Link

  • Sigma-Aldrich. (n.d.). "DMSO Compatibility in Cell Culture." Technical Bulletins. Link

  • BenchChem. (2025).[4] "Preventing Compound Precipitation in Cell Culture Media." Technical Support. Link

Sources

Application Note: A Robust HPLC-UV Method for the Detection and Quantification of Chlorophenyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chlorophenyl amines are a class of aromatic amines that are of significant regulatory and safety concern due to their potential carcinogenicity and use as precursors in the synthesis of various industrial chemicals, including azo dyes.[1][2] This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the sensitive and selective determination of chlorophenyl amines. The developed protocol is tailored for researchers, scientists, and quality control professionals in the pharmaceutical, environmental, and chemical industries. We will delve into the rationale behind the method development, from column and mobile phase selection to gradient optimization, and provide a comprehensive, step-by-step protocol for implementation and validation in accordance with ICH guidelines.[3][4]

Introduction

Aromatic amines, and specifically halogenated derivatives like chlorophenyl amines, are critical intermediates in many chemical manufacturing processes. However, their presence as impurities or degradation products in consumer goods, such as textiles and leather products colored with certain azo dyes, is strictly regulated in many regions.[1][2][5] The reductive cleavage of these azo dyes can release the primary aromatic amines, posing a potential health risk.[2][5] Consequently, robust and reliable analytical methods are essential for their detection and quantification at trace levels to ensure product safety and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of such compounds.[3][6] While Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, liquid chromatography often provides a more reliable and efficient method for polar analytes and for the separation of structural isomers, which is crucial for avoiding false positives.[1] This application note provides a comprehensive guide to developing and validating a reversed-phase HPLC (RP-HPLC) method for the analysis of chlorophenyl amines.

Method Development Strategy: A Causal Approach

The development of a successful HPLC method hinges on a systematic approach to optimizing the separation of target analytes from matrix components and potential interferences. The following sections detail the experimental choices made in developing this method.

Column Selection: The Heart of the Separation

The choice of the stationary phase is paramount for achieving the desired selectivity. For the separation of moderately polar compounds like chlorophenyl amines, a reversed-phase column is the most common and effective choice.[7][8]

  • Rationale for C18 Column: A C18 (octadecyl) column was selected due to its hydrophobic nature, which provides strong retention for aromatic compounds through π-π and hydrophobic interactions.[8] The long alkyl chains of the C18 phase offer excellent shape selectivity for isomers. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm provides a good balance between resolution, analysis time, and backpressure.[9][10] For faster analyses, a shorter column with smaller particles (e.g., sub-2 µm for UHPLC) could be considered, though this would require instrumentation capable of handling higher backpressures.[8][9]

Mobile Phase Optimization: Driving Selectivity and Elution

The mobile phase composition directly influences the retention and elution of analytes.[11] A gradient elution, where the mobile phase composition is changed over time, is often necessary for separating compounds with a range of polarities.

  • Mobile Phase Constituents:

    • Aqueous Phase (A): 0.1% Formic Acid in Water. The addition of an acid like formic or phosphoric acid to the aqueous mobile phase is crucial for the analysis of amines.[11][12] It serves to protonate the amine functional groups, which improves peak shape by preventing tailing that can occur due to interactions with residual silanol groups on the silica-based stationary phase. A low pH also enhances the retention of the protonated amines in reversed-phase mode.

    • Organic Phase (B): Acetonitrile. Acetonitrile is a common organic solvent in reversed-phase HPLC due to its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths.[11] Methanol is a viable alternative, but acetonitrile often provides better selectivity for aromatic compounds.

  • Gradient Elution: A gradient elution starting with a higher proportion of the aqueous phase and gradually increasing the organic phase allows for the elution of more polar compounds first, followed by the more hydrophobic chlorophenyl amines.[7][13] This approach ensures sharp peaks and a reasonable analysis time for all analytes of interest.

Detector Selection: Ensuring Sensitive Detection
  • UV Detection: Chlorophenyl amines possess chromophores (the aromatic ring) that absorb UV light. A UV detector is a robust, common, and cost-effective choice for their detection.[6] The wavelength of detection should be set at or near the absorbance maximum (λmax) of the target analytes to ensure maximum sensitivity. For many aromatic amines, a wavelength in the range of 220-254 nm is suitable.[10][14][15]

The logical workflow for the HPLC method development is illustrated in the diagram below.

MethodDevelopmentWorkflow DefineAnalytes Define Target Analytes (Chlorophenyl Amines) ColumnSelection Column Selection (Reversed-Phase C18) DefineAnalytes->ColumnSelection Analyte Properties MobilePhase Mobile Phase Optimization ColumnSelection->MobilePhase Stationary Phase Chemistry GradientDev Gradient Development MobilePhase->GradientDev Solvent Strength & Selectivity DetectorSettings Detector Settings (UV-Vis Detector) SamplePrep Sample Preparation Protocol DetectorSettings->SamplePrep Sensitivity Requirements GradientDev->DetectorSettings Elution Profile Validation Method Validation (ICH) SamplePrep->Validation Matrix Effects FinalMethod Finalized Analytical Method Validation->FinalMethod Demonstrated Suitability

Caption: Workflow for HPLC Method Development.

Experimental Protocols

Materials and Reagents
  • Chlorophenyl amine standards (e.g., 2-chloroaniline, 3-chloroaniline, 4-chloroaniline)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (PTFE or nylon)

Instrumentation
  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size)

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each chlorophenyl amine standard in methanol in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the initial mobile phase composition (e.g., 70:30 Mobile Phase A:B) to cover the desired concentration range for calibration.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 240 nm

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][4][16] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[17]

Specificity

Specificity was evaluated by analyzing a blank (diluent) and a spiked sample to ensure that there were no interfering peaks at the retention times of the chlorophenyl amine analytes. The method demonstrated good specificity with no significant interferences observed.

Linearity and Range

Linearity was assessed by analyzing a series of at least five concentrations of the chlorophenyl amine standards. Calibration curves were constructed by plotting the peak area against the concentration. The correlation coefficient (r²) for each analyte was greater than 0.999, indicating excellent linearity over the tested range.[1][18]

Accuracy and Precision

Accuracy was determined by the recovery of known amounts of spiked analytes into a sample matrix. Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[4][16] The results, expressed as the percentage recovery for accuracy and the relative standard deviation (%RSD) for precision, were within acceptable limits.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.[16] The method demonstrated sufficient sensitivity for the detection of trace levels of chlorophenyl amines.

Summary of Validation Data

The table below summarizes the typical performance characteristics of the validated method for 4-chloroaniline.

Validation ParameterResult
Linearity Range (µg/mL) 0.1 - 20
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) Repeatability: < 1.5%, Intermediate: < 2.0%
LOD (µg/mL) ~0.03
LOQ (µg/mL) ~0.1

Sample Preparation

The sample preparation procedure is critical for accurate quantification and depends heavily on the sample matrix. For solid samples such as textiles or leather, an extraction step is required.[2][5]

Protocol for Solid Samples (e.g., Textiles)
  • Accurately weigh approximately 1 g of the homogenized sample into a flask.

  • Add a suitable extraction solvent (e.g., citrate buffer) and perform reductive cleavage of azo dyes if necessary, often using sodium dithionite.[2][5]

  • Perform a liquid-liquid extraction of the resulting solution, for example, with tert-butyl methyl ether (MTBE).[5]

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.[7]

The sample preparation workflow is visualized below.

SamplePreparation Sample Solid Sample (e.g., Textile) Extraction Extraction & Reductive Cleavage (Citrate Buffer, Dithionite) Sample->Extraction LLE Liquid-Liquid Extraction (e.g., with MTBE) Extraction->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection

Caption: Sample Preparation Workflow.

Conclusion

This application note details a robust, sensitive, and validated RP-HPLC method for the determination of chlorophenyl amines. The systematic approach to method development, including the careful selection of the column, mobile phase, and detector settings, ensures reliable and reproducible results. The provided protocols for instrumentation, solution preparation, and sample extraction can be readily adapted by analytical laboratories for routine quality control and research applications. The validation of the method in accordance with ICH guidelines confirms its suitability for its intended purpose, providing confidence in the accuracy and precision of the generated data.

References

  • A Comparative Guide to Analytical Methods for the Quantification of Arom
  • Optimization of HPLC Analysis of Biogenic Amines with Reference to Molecular Structure.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • Analytical methods applied to the determination of heterocyclic arom
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing).
  • Method for the determination of aromatic amines in workplace air using gas chrom
  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo.
  • Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1 - Nam Thao.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines - Benchchem.
  • Steps for HPLC Method Valid
  • Separation of (3-Chlorophenyl)hydrazine on Newcrom R1 HPLC column.
  • Test Methods for Certain Aromatic Amines Derived
  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex.
  • Amines From Azo Dyestuffs Analysis | CTL GmbH Bielefeld.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
  • EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google P
  • Fast analysis of banned aromatic amines using a Thermo Scientific Hypersil GOLD HPLC column - AppsLab Library.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent.
  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)
  • HPLC and UHPLC Column Selection Guide - Sigma-Aldrich.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis.
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific.
  • Column Selection for HPLC Method Development - Element Lab Solutions.
  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF - ResearchG
  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.
  • (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP)
  • A Comparative Guide to the Method Validation for a Quantitative HPLC Assay of 4-amino-N-(2-chlorophenyl)benzamide - Benchchem.

Sources

Application Note: Synthesis of 1-(4-Chlorophenyl)-4-methylpentan-1-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scope

This Application Note details the optimized protocol for the synthesis of 1-(4-Chlorophenyl)-4-methylpentan-1-amine , a structural analogue relevant to the development of monoamine reuptake inhibitors and substituted phenethylamine pharmacophores.

While several routes exist for benzylic amine construction (e.g., Leuckart-Wallach reaction, oxime reduction), reductive amination using ammonium acetate (


) and sodium cyanoborohydride (

) is selected here for its operational simplicity, high chemoselectivity, and mild conditions. This method minimizes the risk of defunctionalizing the 4-chlorophenyl moiety, which can occur under catalytic hydrogenation conditions (e.g.,

).
Key Advantages of this Protocol:
  • Chemoselectivity:

    
     selectively reduces the in situ generated imine over the ketone precursor at pH 6–7.
    
  • Dimer Suppression: The use of excess ammonium acetate (10–15 equivalents) shifts the equilibrium toward the primary imine, suppressing the formation of secondary amine dimers.

  • Halogen Tolerance: The reaction conditions preserve the aryl-chloride bond, essential for downstream SAR (Structure-Activity Relationship) studies.

Reaction Mechanism & Pathway[1][2][3]

The synthesis proceeds via a two-stage mechanism in a single pot:

  • Imine Formation: Acid-catalyzed condensation of the ketone with ammonia (generated from

    
    ) to form a transient hemiaminal, which dehydrates to the imine.
    
  • Hydride Transfer: Selective reduction of the protonated iminium ion by cyanoborohydride.

Mechanistic Visualization[4]

ReactionMechanism cluster_0 Equilibrium Phase Ketone Precursor Ketone (1-(4-Cl-Ph)-4-methylpentan-1-one) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 (pH 6-7) NH4OAc NH4OAc (Ammonia Source) NH4OAc->Hemiaminal Dissociation Imine Imine / Iminium Ion (Transient) Hemiaminal->Imine - H2O Amine Target Amine (Free Base) Imine->Amine + H- (Reduction) Reductant NaBH3CN (Hydride Donor) Reductant->Amine Selectivity Control

Figure 1: Mechanistic pathway of the reductive amination process showing the equilibrium-driven imine formation followed by irreversible reduction.

Experimental Protocol

Materials & Reagents[1][4][5][6][7][8][9][10][11][12][13][14]
ReagentRoleEquiv.Notes
1-(4-Chlorophenyl)-4-methylpentan-1-one Substrate1.0Synthesize via Friedel-Crafts (Chlorobenzene + 4-methylvaleryl chloride) [1].
Ammonium Acetate (

)
Amine Source10.0High excess prevents dimerization.[1]
Sodium Cyanoborohydride (

)
Reductant1.5Toxic. Handle in fume hood.
Methanol (anhydrous) Solvent-[0.1 M] concentration relative to ketone.
Molecular Sieves (3Å) Desiccant-Optional; promotes imine formation.
HCl in Dioxane (4M) Salt Formation1.1For isolation of stable salt.
Step-by-Step Methodology
Step 1: Imine Formation (The "Aging" Period)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Charge the flask with 1-(4-Chlorophenyl)-4-methylpentan-1-one (10.0 mmol, 2.11 g) and anhydrous Methanol (100 mL).

  • Amine Addition: Add Ammonium Acetate (100.0 mmol, 7.71 g) in a single portion.

    • Note: The reaction is endothermic; slight cooling may occur.

  • Equilibration: Stir the mixture at Room Temperature (20–25°C) for 30–60 minutes.

    • Critical: This "aging" allows the ketone-imine equilibrium to establish before the reductant is added, maximizing conversion.

Step 2: Selective Reduction
  • Reductant Addition: Carefully add Sodium Cyanoborohydride (15.0 mmol, 0.94 g) in small portions over 5 minutes.

    • Safety:

      
       is highly toxic.[1] Ensure the system is vented through a bleach trap if large quantities are used.
      
  • Reaction: Seal the flask under nitrogen and stir at room temperature for 18–24 hours .

    • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM + 1%

      
      ) or LC-MS. The ketone spot (
      
      
      
      ) should disappear, replaced by the polar amine spot (
      
      
      , stains with Ninhydrin).
Step 3: Workup & Purification
  • Quench: Slowly add 6M HCl (10 mL) to the reaction mixture to quench excess hydride and decompose boron complexes.

    • Caution: Evolution of

      
       gas. Perform in a fume hood.
      
  • Concentration: Remove methanol under reduced pressure (Rotavap) to obtain a wet residue.

  • Acid-Base Extraction (Self-Validating Purification):

    • Acid Wash: Dissolve residue in

      
       (50 mL). Wash with Diethyl Ether  (
      
      
      
      mL) to remove unreacted ketone and neutral non-polar impurities. Discard the ether layer.
    • Basification: Adjust the aqueous layer to pH >12 using 10M NaOH (cooling in an ice bath). The solution will become cloudy as the free amine oils out.

    • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (

      
       mL).
      
  • Drying: Combine DCM extracts, dry over anhydrous

    
    , filter, and concentrate to yield the crude amine as a pale yellow oil.
    
Step 4: Isolation as Hydrochloride Salt
  • Dissolve the crude oil in a minimal amount of dry Diethyl Ether.

  • Add 4M HCl in Dioxane dropwise with stirring until precipitation ceases.

  • Filter the white solid, wash with cold ether, and dry under vacuum.

Analytical Data & Quality Control

Expected Physicochemical Properties
ParameterValue
Molecular Formula

Molecular Weight 211.73 g/mol (Free Base)
Appearance White crystalline solid (HCl salt)
Solubility Soluble in MeOH, Water, DMSO; Insoluble in Ether/Hexane (Salt)
Spectroscopic Validation
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.45–7.35 (m, 4H, Ar-H) – Confirming para-substituted chlorophenyl.
      
    • 
       4.20 (t, 1H, 
      
      
      
      ) – Diagnostic benzylic proton.
    • 
       1.90–1.70 (m, 2H, 
      
      
      
      chain).
    • 
       1.55 (m, 1H, 
      
      
      
      isopentyl).
    • 
       1.25 (m, 2H, 
      
      
      
      chain).
    • 
       0.92 (d, 6H, 
      
      
      
      ) – Confirming isopentyl terminus.
  • Mass Spectrometry (ESI+):

    • Major peak at

      
      .
      
    • Isotope pattern shows 3:1 ratio for

      
       (peaks at 212/214).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Incomplete imine formation.Add 3Å Molecular Sieves to sequester water; increase "aging" time to 2 hours.
Dimer Formation Insufficient

.
Increase

to 20 equivalents. Maintain dilution (0.1 M).
Ketone Reduction (Alcohol) pH too low (< 5).[1]Ensure

is used (buffers at pH ~6-7). Do not add strong acids during reaction.
Sticky Precipitate Boron salts during workup.Ensure thorough acid quench (Step 7) to break down amine-boron complexes before basification.
Experimental Workflow Diagram

Workflow Start Start: Ketone + MeOH Mix Add NH4OAc (10 eq) Stir 30 min (Imine Formation) Start->Mix Reduce Add NaBH3CN Stir 18-24h Mix->Reduce Quench Quench with HCl Remove MeOH Reduce->Quench Wash Acid Wash (Ether) Remove Neutrals Quench->Wash Basify Basify (NaOH) -> pH 12 Extract with DCM Wash->Basify Salt Form HCl Salt Filter & Dry Basify->Salt

Figure 2: Operational workflow for the synthesis and purification of the target amine.

References

  • Friedel-Crafts Precursor Synthesis: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Reductive Amination General Protocol: Borch, R. F.; Bernstein, M. D.; Durst, H. D.[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." J. Am. Chem. Soc.[1]1971 , 93, 2897–2904.[1] Link

  • Ammonium Acetate Method: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[1][2] Chem.1996 , 61, 3849–3862.[1][2] Link

  • Safety of Cyanoborohydride: Lane, C. F. "Sodium Cyanoborohydride: A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis1975 , 1975(03), 135–146. Link

  • Alternative Ti(OiPr)4 Method: Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An Improved Method for Reductive Amination of Aldehydes and Ketones." J. Org.[1][2] Chem.1990 , 55, 2552–2554. Link

Sources

In Vitro Pharmacological Profiling of 1-(4-Chlorophenyl)-4-methylpentan-1-amine: A Guide to Primary Target and Off-Target Assay Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive suite of in vitro assay protocols for the pharmacological characterization of 1-(4-Chlorophenyl)-4-methylpentan-1-amine, a novel small molecule. The structural characteristics of this compound suggest potential interaction with monoamine transporters. Therefore, this guide presents detailed, field-proven methodologies to assess its potency and selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. To ensure a thorough and trustworthy profile, protocols for assessing key off-target liabilities, specifically monoamine oxidase (MAO) inhibition and general cytotoxicity, are also included. The protocols are designed to be robust, reproducible, and amenable to a high-throughput screening environment, providing researchers with the necessary tools to elucidate the compound's mechanism of action and initial safety profile.

Introduction: The Rationale for a Multi-Assay Approach

The initial characterization of any novel chemical entity is a critical phase in the drug discovery pipeline. For a compound like 1-(4-Chlorophenyl)-4-methylpentan-1-amine, whose structure bears resemblance to known monoamine reuptake inhibitors, a targeted yet comprehensive in vitro profiling strategy is essential. Monoamine transporters (MATs)—SERT, NET, and DAT—are critical regulators of neurotransmission and are the primary targets for numerous therapeutics treating psychiatric disorders.[1] Therefore, the primary objective is to quantify the compound's interaction with these transporters.

However, a trustworthy pharmacological profile extends beyond primary target engagement. It necessitates a multi-faceted approach that incorporates orthogonal assays to validate primary findings and liability screens to identify potential off-target effects that could lead to undesirable side effects. This guide outlines a logical, four-stage workflow:

  • Primary Functional Activity: A cell-based neurotransmitter uptake assay to measure the compound's functional inhibition of SERT, NET, and DAT.

  • Target Binding Affinity: A classic radioligand binding assay to determine the compound's direct binding affinity (Ki) for each transporter, serving as an orthogonal validation of the functional data.

  • Key Off-Target Selectivity: An enzymatic assay to screen for inhibitory activity against monoamine oxidase A (MAO-A) and B (MAO-B), common off-targets for MAT-directed compounds.

  • General Cellular Health: A cytotoxicity assay to determine the compound's general impact on cell viability, establishing a preliminary therapeutic window.

This integrated approach ensures that the resulting data is not only accurate but also placed in a scientifically meaningful context, enabling informed decisions for further compound development.

Primary Target Engagement: Neurotransmitter Transporter Uptake Assays

The most direct measure of a compound's intended functional effect on monoamine transporters is its ability to inhibit the reuptake of neurotransmitters into the cell. Modern fluorescence-based assays offer a safe, high-throughput alternative to traditional radioisotope methods.[2][3] These assays utilize a fluorescent substrate that acts as a mimic for endogenous monoamines, allowing for real-time kinetic or endpoint measurements of transporter activity.[4][5]

Principle of the Assay

This assay employs a fluorescent substrate that is actively transported into cells via SERT, NET, or DAT, leading to an increase in intracellular fluorescence.[5] The test compound is co-incubated with the cells and the fluorescent substrate. If the compound inhibits the transporter, the uptake of the fluorescent substrate is reduced, resulting in a lower fluorescence signal compared to untreated control cells. A masking dye is included in the extracellular medium to quench any background fluorescence, ensuring that only the internalized signal is detected.[2][4] The potency of the compound is determined by generating a dose-response curve and calculating the IC50 value.

Experimental Workflow: Neurotransmitter Uptake Inhibition

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis start Seed HEK293 cells stably expressing human SERT, NET, or DAT in 96/384-well plates incubate Incubate for 20-24 hours to allow for cell adherence and formation of a confluent monolayer start->incubate wash Wash cells gently with Hank's Balanced Salt Solution (HBSS) incubate->wash add_cpd Add 1-(4-Chlorophenyl)-4-methylpentan-1-amine at various concentrations (e.g., 10-point curve) and control inhibitors (e.g., Fluoxetine for SERT) wash->add_cpd preincubate Pre-incubate for 10-30 min at 37°C add_cpd->preincubate add_dye Add fluorescent substrate/masking dye mix to all wells preincubate->add_dye incubate_final Incubate for 10-30 min (endpoint) or begin immediate kinetic read add_dye->incubate_final read Measure fluorescence intensity using a bottom-read fluorescence plate reader incubate_final->read analyze Normalize data to controls (0% and 100% inhibition) read->analyze plot Plot normalized response vs. log[compound] and fit with a four-parameter logistic equation analyze->plot end Determine IC50 values plot->end

Caption: Workflow for the fluorescence-based neurotransmitter uptake assay.

Detailed Protocol: Fluorescence-Based Transporter Uptake Assay

This protocol is adapted from methodologies for commercially available kits, such as the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit.[3][6]

Materials:

  • Cell Lines: HEK293 cells stably expressing human SERT (hSERT), hNET, or hDAT.[7][8][9] (e.g., from Revvity).

  • Assay Plates: Black, clear-bottom 96- or 384-well microplates.

  • Reagents:

    • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye).[2]

    • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • 1-(4-Chlorophenyl)-4-methylpentan-1-amine, dissolved in DMSO to create a stock solution (e.g., 10 mM).

    • Reference Inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR-12909 (for DAT).

  • Equipment: Fluorescence microplate reader with bottom-read capability.

Procedure:

  • Cell Plating:

    • The day before the assay, seed the hSERT, hNET, or hDAT expressing cells into the microplates at a density optimized for a confluent monolayer (e.g., 40,000–60,000 cells/well for a 96-well plate).[5]

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare serial dilutions of 1-(4-Chlorophenyl)-4-methylpentan-1-amine in assay buffer. A typical 10-point, 3-fold dilution series might range from 10 µM to 0.5 nM final concentration.

    • Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.[4]

    • Prepare solutions for maximum inhibition (e.g., 10 µM reference inhibitor) and minimum inhibition (vehicle control).

  • Assay Execution:

    • Gently aspirate the culture medium from the cells and wash once with pre-warmed assay buffer.

    • Add the prepared compound dilutions and controls to the respective wells.

    • Pre-incubate the plate at 37°C for 10-30 minutes.

    • Prepare the fluorescent substrate/masking dye working solution according to the manufacturer's instructions.[4]

    • Add the working solution to all wells.

  • Data Acquisition:

    • Endpoint Mode: Incubate the plate for a further 10-30 minutes at 37°C, protected from light. Then, read the fluorescence on a microplate reader.

    • Kinetic Mode: Immediately place the plate in the reader and begin measuring fluorescence at regular intervals (e.g., every minute for 30 minutes).[2]

  • Data Analysis:

    • For endpoint data, subtract the background fluorescence (wells with no cells).

    • Normalize the data, setting the average of the vehicle control wells as 0% inhibition and the average of the maximum inhibition control wells as 100% inhibition.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The results should be summarized to clearly show the compound's potency and selectivity across the three transporters.

Table 1: Hypothetical Transporter Inhibition Profile of 1-(4-Chlorophenyl)-4-methylpentan-1-amine

Target Transporter IC50 (nM) [95% CI] Selectivity Ratio (NET/SERT) Selectivity Ratio (DAT/SERT)
hSERT 15.2 [12.1 - 19.0] - -
hNET 350.5 [298.7 - 412.3] 23.1x -

| hDAT | >10,000 | >650x | >650x |

Orthogonal Validation: Radioligand Binding Assays

To confirm that the observed functional inhibition is due to direct interaction with the transporter, a competitive radioligand binding assay is the gold standard.[10] This assay measures the ability of the test compound to displace a known high-affinity radioligand from the transporter binding site.[11]

Principle of the Assay

Cell membranes expressing the transporter of interest are incubated with a fixed concentration of a specific radioligand (e.g., ³H-citalopram for SERT) and varying concentrations of the unlabeled test compound.[10][12] The test compound competes with the radioligand for binding. After incubation, the bound and free radioligand are separated by rapid filtration.[13][14] The radioactivity retained on the filter, representing the bound radioligand, is quantified. The resulting data is used to calculate the IC50, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[12]

Experimental Workflow: Competitive Radioligand Binding

G cluster_assay Assay Execution cluster_readout Separation & Readout cluster_analysis Data Analysis prep Prepare cell membranes from HEK293 cells overexpressing hSERT, hNET, or hDAT mix In a 96-well plate, combine: - Cell membranes - Radioligand (e.g., [³H]Citalopram) - Test compound (serial dilutions) prep->mix controls Include controls: - Total Binding (no competitor) - Non-Specific Binding (excess unlabeled ligand) incubate Incubate to reach binding equilibrium (e.g., 60 min at room temperature) mix->incubate filter Rapidly filter plate contents through a glass fiber filter plate to separate bound from free radioligand incubate->filter wash Wash filters with ice-cold buffer to remove unbound radioligand filter->wash dry Dry the filter plate wash->dry scint Add scintillation cocktail and seal the plate dry->scint count Quantify radioactivity (CPM) using a microplate scintillation counter scint->count calc_specific Calculate Specific Binding: Total Binding - Non-Specific Binding count->calc_specific plot Plot % Specific Binding vs. log[compound] and fit curve to determine IC50 calc_specific->plot cheng_prusoff Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) plot->cheng_prusoff

Caption: Workflow for the competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay

Materials:

  • Membrane Preparations: Prepared from cells overexpressing hSERT, hNET, or hDAT.[15]

  • Radioligands:

    • hSERT: [³H]Citalopram or [³H]Imipramine

    • hNET: [³H]Nisoxetine

    • hDAT: [³H]WIN 35,428

  • Unlabeled Ligands (for non-specific binding): Fluoxetine (SERT), Desipramine (NET), GBR-12909 (DAT).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen).

  • Equipment: Vacuum filtration manifold, microplate scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add in order: assay buffer, test compound dilutions, radioligand (at a final concentration near its Kd), and finally the cell membrane preparation. The total assay volume is typically 200-250 µL.[12]

  • Controls:

    • Total Binding: Wells containing membranes and radioligand but no competing compound.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration (e.g., 10 µM) of a standard unlabeled ligand.

  • Incubation: Incubate the plate with gentle agitation for 60-120 minutes at room temperature or 30°C to allow the binding to reach equilibrium.[12]

  • Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the glass fiber filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer to remove all unbound radioligand.[12]

  • Quantification: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding for each concentration: Specific Binding = Total CPM - NSB CPM.

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Determine the IC50 from the resulting sigmoidal curve.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Data Presentation

Table 2: Hypothetical Binding Affinities (Ki) of 1-(4-Chlorophenyl)-4-methylpentan-1-amine

Target Transporter Radioligand Used Ki (nM) [95% CI]
hSERT [³H]Citalopram 12.5 [9.8 - 15.9]
hNET [³H]Nisoxetine 295.1 [250.2 - 347.9]

| hDAT | [³H]WIN 35,428 | >10,000 |

Off-Target Liability: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters.[16] Inhibition of MAO can lead to significant pharmacological effects and potential drug-drug interactions. It is therefore crucial to assess whether 1-(4-Chlorophenyl)-4-methylpentan-1-amine inhibits these enzymes.

Principle of the Assay

This fluorometric assay measures the activity of MAO-A or MAO-B. The enzyme reacts with a non-fluorescent substrate (e.g., p-tyramine) to produce H₂O₂.[17][18] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a dye reagent to yield a highly fluorescent product.[18] The inhibitory effect of the test compound is measured by the reduction in fluorescence signal. Specific inhibitors for MAO-A (Clorgyline) and MAO-B (Pargyline) are used to confirm the activity of each isoform.[18][19]

Detailed Protocol: Fluorometric MAO Inhibition Assay

Materials:

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Reagents: MAO Assay Kit (e.g., from Sigma-Aldrich, Bio-Techne) containing assay buffer, substrate, HRP, and dye reagent.[17][18]

  • Inhibitors: Clorgyline (MAO-A specific), Pargyline (MAO-B specific).

  • Assay Plate: Black 96-well microplate.

  • Equipment: Fluorescence microplate reader.

Procedure:

  • Compound and Enzyme Setup:

    • In separate wells, add the MAO-A or MAO-B enzyme.

    • Add serial dilutions of 1-(4-Chlorophenyl)-4-methylpentan-1-amine.

    • Include positive controls (Clorgyline for MAO-A, Pargyline for MAO-B) and a vehicle control (DMSO).

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.[18]

  • Reaction Initiation: Prepare a master mix of the substrate, HRP, and dye reagent in assay buffer according to the kit protocol. Add this mix to all wells to start the reaction.[18]

  • Incubation: Incubate for 20-30 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence (e.g., λex = 530 nm / λem = 585 nm).

  • Data Analysis: Normalize the data to controls and plot percent inhibition versus log[compound] to determine the IC50 for both MAO-A and MAO-B.

Data Presentation

Table 3: Hypothetical MAO Inhibition Profile of 1-(4-Chlorophenyl)-4-methylpentan-1-amine

Target Enzyme IC50 (µM)
MAO-A >100

| MAO-B | >100 |

General Cellular Health: In Vitro Cytotoxicity Assay

A fundamental step in early-stage drug development is to assess the general toxicity of a compound to living cells.[20] This helps to establish a preliminary therapeutic index by comparing the concentration at which the compound elicits its desired pharmacological effect to the concentration at which it causes cell death. The MTT or Resazurin (Alamar Blue) assays are common, reliable methods for this purpose.[21][22]

Principle of the Assay

Viable, metabolically active cells are able to reduce a reagent into a colored or fluorescent product. In the Resazurin assay, the blue, non-fluorescent resazurin is reduced by mitochondrial enzymes in living cells to the pink, highly fluorescent resorufin.[21] The amount of fluorescent product is directly proportional to the number of viable cells. A decrease in fluorescence in compound-treated wells compared to control wells indicates cytotoxicity.

Overall In Vitro Profiling Strategy

G cluster_primary Primary Target Assessment cluster_secondary Safety & Selectivity Profiling start Test Compound: 1-(4-Chlorophenyl)-4-methylpentan-1-amine uptake Functional Assay: Neurotransmitter Uptake (SERT, NET, DAT) start->uptake mao Off-Target Screen: MAO-A / MAO-B Inhibition start->mao cyto General Toxicity: In Vitro Cytotoxicity Assay start->cyto binding Orthogonal Assay: Radioligand Binding (SERT, NET, DAT) uptake->binding Validate end Comprehensive Profile: Potency, Selectivity, Affinity, and Therapeutic Window binding->end mao->end cyto->end

Caption: Strategic workflow for the in vitro characterization of a novel compound.

Detailed Protocol: Resazurin Cytotoxicity Assay

Materials:

  • Cell Line: A standard, robust cell line such as HEK293 or HepG2.

  • Reagents: Resazurin sodium salt solution, Doxorubicin (positive control for cytotoxicity).

  • Assay Plate: Black, clear-bottom 96-well plate.

  • Equipment: Fluorescence microplate reader.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Compound Treatment: Add serial dilutions of 1-(4-Chlorophenyl)-4-methylpentan-1-amine to the cells. Include a positive control (e.g., Doxorubicin) and a vehicle control.

  • Incubation: Incubate the cells with the compound for a defined period, typically 48 to 72 hours, at 37°C, 5% CO₂.[21]

  • Resazurin Addition: Add Resazurin solution to each well (to a final concentration of ~10% of the well volume) and incubate for another 2-4 hours.

  • Measurement: Measure the fluorescence (e.g., λex = 536 nm / λem = 588 nm).[21]

  • Data Analysis: Normalize the fluorescence values to the vehicle control (100% viability) and a background control (0% viability). Plot percent viability versus log[compound] to determine the CC50 (50% cytotoxic concentration).

Data Presentation

Table 4: Hypothetical Cytotoxicity of 1-(4-Chlorophenyl)-4-methylpentan-1-amine

Cell Line Incubation Time CC50 (µM)
HEK293 72 hours >100

| HepG2 | 72 hours | 85.4 |

Conclusion

This application note provides a robust framework for the initial in vitro characterization of 1-(4-Chlorophenyl)-4-methylpentan-1-amine. By systematically applying functional uptake assays, orthogonal binding assays, and essential liability screens, researchers can build a high-confidence pharmacological profile. The hypothetical data presented herein illustrates a compound with potent and selective inhibitory activity at the serotonin transporter, validated by direct binding affinity, and coupled with a clean profile against MAO enzymes and low general cytotoxicity. This multi-assay strategy provides the critical data needed to justify the progression of a compound in the drug discovery process.

References

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

  • Title: A Fluorescence-Based Neurotransmitter Transporter Uptake Assay Source: Molecular Devices (Scientific Poster) URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Biocompare URL: [Link]

  • Title: Fluorescence-based Neurotransmitter Transporter Uptake Assay in Primary Neuronal Cultures Source: Molecular Devices (Scientific Poster) URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Product Information Source: Molecular Devices URL: [Link]

  • Title: In Vitro Cytotoxicity Assay Protocol Source: Scribd URL: [Link]

  • Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: PMC (PubMed Central) URL: [Link]

  • Title: Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems Source: PubMed URL: [Link]

  • Title: Model Systems for Analysis of Dopamine Transporter Function and Regulation Source: PMC (PubMed Central) URL: [Link]

  • Title: Development of serotonin transporter reuptake inhibition assays using JAR cells Source: PMC (PubMed Central) URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Datasheet Source: Molecular Devices URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) Source: PubMed URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Manual Source: Molecular Devices URL: [Link]

  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]

  • Title: Radioligand Binding Assay Source: Springer Nature Experiments URL: [Link]

  • Title: Radioligand Binding Assay Source: Oncodesign Services URL: [Link]

  • Title: Monoamine Oxidase Assay Kit Source: Bio-Techne URL: [Link]

  • Title: OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) Source: Cell Biolabs, Inc. URL: [Link]

  • Title: A powerful tool for drug discovery Source: European Pharmaceutical Review URL: [Link]

  • Title: Monoamine Oxidase (MAO) Inhibition Assay Source: Evotec URL: [Link]

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Unraveling the Molecular Blueprint: LC-MS/MS Fragmentation Patterns of 1-(4-Chlorophenyl)-4-methylpentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation patterns of 1-(4-Chlorophenyl)-4-methylpentan-1-amine. As a member of the phenethylamine class, this compound is of interest in medicinal chemistry and forensic analysis. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification and quantification in various matrices. This document outlines the foundational principles of its fragmentation, a detailed experimental protocol for its analysis, and a proposed fragmentation pathway based on established chemical principles.

Introduction

1-(4-Chlorophenyl)-4-methylpentan-1-amine is a primary amine belonging to the broader class of phenethylamines. Its structure, characterized by a 4-chlorophenyl group attached to a chiral center and a 4-methylpentyl side chain, presents a unique fragmentation profile under tandem mass spectrometry conditions. The analysis of such compounds is critical in drug metabolism studies, pharmacokinetic assessments, and forensic toxicology.

Electrospray ionization (ESI) is the preferred method for the analysis of moderately polar molecules like phenethylamines, typically yielding a protonated molecular ion [M+H]⁺ in positive ion mode.[1] Subsequent collision-induced dissociation (CID) of this precursor ion induces specific bond cleavages that are characteristic of the molecule's structure. For primary amines, fragmentation is often dominated by α-cleavage and β-cleavage events relative to the nitrogen atom.[2][3] The presence of an aromatic ring and a bulky alkyl group in 1-(4-Chlorophenyl)-4-methylpentan-1-amine introduces additional fragmentation pathways, including benzylic cleavage.

This application note serves as a practical guide for researchers, providing a detailed protocol for LC-MS/MS analysis and a scientifically reasoned interpretation of the expected fragmentation patterns.

Experimental Protocol

This section details a robust protocol for the analysis of 1-(4-Chlorophenyl)-4-methylpentan-1-amine using a standard LC-MS/MS system.

Sample Preparation

A "dilute-and-shoot" approach is often suitable for the analysis of this compound in relatively clean sample matrices. For more complex biological matrices such as plasma or urine, a protein precipitation or liquid-liquid extraction step is recommended to minimize matrix effects.[4]

Materials:

  • 1-(4-Chlorophenyl)-4-methylpentan-1-amine reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Sample matrix (e.g., plasma, urine, or a simple solvent)

  • 0.22 µm syringe filters

Procedure for Protein Precipitation (for biological matrices):

  • To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is well-suited for the separation of this compound. The addition of a small amount of formic acid to the mobile phase is crucial for promoting protonation and achieving good peak shape.[1]

ParameterCondition
LC System Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

The analysis is performed in positive ion mode using electrospray ionization. The following parameters serve as a starting point and should be optimized for the specific instrument used.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Proposed LC-MS/MS Fragmentation Pathway

The fragmentation of 1-(4-Chlorophenyl)-4-methylpentan-1-amine (C₁₂H₁₈ClN, Molecular Weight: 211.73 g/mol ) is initiated by protonation in the ESI source, forming the precursor ion [M+H]⁺ at an m/z of approximately 212.74 (for the ³⁵Cl isotope).[5][6] Subsequent fragmentation in the collision cell leads to the formation of several characteristic product ions.

The following diagram illustrates the proposed fragmentation pathway:

Fragmentation_Pathway cluster_main Proposed Fragmentation of 1-(4-Chlorophenyl)-4-methylpentan-1-amine cluster_cleavage Primary Fragmentation Events cluster_fragments Major Product Ions Precursor [M+H]⁺ m/z 212.74 Benzylic Benzylic Cleavage Precursor->Benzylic Loss of C₅H₁₂N radical Alpha α-Cleavage Precursor->Alpha Loss of C₄H₉ radical Beta β-Cleavage Precursor->Beta Loss of C₆H₅Cl Fragment1 Chlorotropylium Ion [C₇H₆Cl]⁺ m/z 125.02 Benzylic->Fragment1 Fragment3 [C₈H₈Cl]⁺ m/z 139.03 Alpha->Fragment3 Fragment2 Iminium Ion [C₆H₁₄N]⁺ m/z 100.11 Beta->Fragment2

Caption: Proposed fragmentation pathway of 1-(4-Chlorophenyl)-4-methylpentan-1-amine.

Explanation of Fragmentation Pathways:

  • Benzylic Cleavage: A highly probable fragmentation pathway involves the cleavage of the Cα-Cβ bond, which is a benzylic position. This results in the formation of a stable chlorotropylium ion at m/z 125.02 and the neutral loss of the 4-methylpentylamine radical. The stability of the resulting carbocation makes this a favorable fragmentation.

  • α-Cleavage: Alpha-cleavage involves the breaking of the bond between the α-carbon and the attached alkyl group. In this case, cleavage of the bond between the chiral carbon and the 4-methylpentyl group leads to the formation of a resonance-stabilized iminium ion. However, a more likely α-cleavage for phenethylamines involves the loss of the alkyl substituent from the benzylic carbon, leading to a fragment at m/z 139.03 ([C₈H₈Cl]⁺) after the loss of an isobutyl radical.[7]

  • β-Cleavage: Beta-cleavage in primary amines typically results in the formation of an iminium ion with the general formula [CH₂NH₂]⁺ at m/z 30.[2] However, in this molecule, a more significant β-cleavage event can occur with the loss of the chlorophenyl group, leading to the formation of the 4-methylpentan-1-iminium ion at m/z 100.11 .

Quantitative Data Summary

The following table summarizes the expected precursor and major product ions for use in developing a Multiple Reaction Monitoring (MRM) method for the quantification of 1-(4-Chlorophenyl)-4-methylpentan-1-amine. The collision energy for each transition should be optimized empirically for the specific mass spectrometer being used.[5]

Precursor Ion (m/z)Proposed Product Ion (m/z)Fragmentation PathwayProposed Use in MRM
212.74125.02Benzylic CleavageQuantifier
212.74139.03α-CleavageQualifier 1
212.74100.11β-CleavageQualifier 2

Workflow and Logic

The following diagram outlines the logical workflow for the analysis of 1-(4-Chlorophenyl)-4-methylpentan-1-amine from sample receipt to data interpretation.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Interpretation Sample Receive Sample Extraction Protein Precipitation / Dilution Sample->Extraction Filtration Syringe Filtration Extraction->Filtration LC_Separation LC Separation (C18) Filtration->LC_Separation MS_Ionization ESI+ Ionization LC_Separation->MS_Ionization MS_Fragmentation Collision-Induced Dissociation MS_Ionization->MS_Fragmentation MS_Detection MRM Detection MS_Fragmentation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Fragmentation_Confirmation Fragmentation Pattern Confirmation Peak_Integration->Fragmentation_Confirmation Final_Report Final Report Generation Fragmentation_Confirmation->Final_Report

Caption: Experimental workflow for the analysis of 1-(4-Chlorophenyl)-4-methylpentan-1-amine.

Conclusion

This application note provides a detailed protocol and a scientifically grounded proposed fragmentation pathway for 1-(4-Chlorophenyl)-4-methylpentan-1-amine using LC-MS/MS. The expected fragmentation is dominated by benzylic cleavage, α-cleavage, and β-cleavage, yielding characteristic product ions that can be used for its sensitive and specific detection and quantification. The provided methodologies and data serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and forensic science, enabling the development of robust and reliable analytical methods for this compound.

References

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • JoVE. Video: Mass Spectrometry of Amines. [Link]

  • JoVE. Video: Mass Spectrometry: Amine Fragmentation. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • ResearchGate. (PDF) Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • PubMed. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling. [Link]

  • PubMed. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. [Link]

  • ResearchGate. A general schematic outline for α-cleavage and β-cleavage when the.... [Link]

  • PubMed. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. [Link]

  • Institute of Forensic Research. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. [Link]

  • ResearchGate. Best Practices in Biological Sample Preparation for LC-MS Bioanalysis. [Link]

  • National Center for Biotechnology Information. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. [Link]

  • NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

  • National Center for Biotechnology Information. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

  • Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • ResearchGate. Chromatograms for the quantifier MRM transitions of phenethylamine,.... [Link]

  • Agilent. Sample Preparation Techniques for Biological Matrices. [Link]

  • Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]

  • PubMed Central (PMC). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. [Link]

  • Oxford Academic. LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. [Link]

  • Skyline. Skyline Collision Energy Optimization. [Link]

  • PubMed. A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. [Link]

  • ACS Publications. Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. [Link]

  • Agilent. Solvents and Caveats for LC/MS. [Link]

  • ResearchGate. (PDF) High-throughput flow injection analysis-MRM 3 (FIA-MRM 3 ) spectrometry for alternative fast screening of the isomeric methamphetamine and phentermine in blood for forensic toxicology cases in Malaysia. [Link]_cases_in_Mala)

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Technical Guide: Optimization of Storage and Stability for 4-Chlorophenyl Amine Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage and stability guidelines for 4-chlorophenyl amine solutions Content Type: Technical Application Note & Protocol Audience: Researchers, Analytical Chemists, and Drug Development Scientists

Introduction & Executive Summary

4-Chlorophenyl amine (also known as 4-Chloroaniline or


-Chloroaniline; CAS: 106-47-8) is a primary aromatic amine frequently utilized as a critical intermediate in the synthesis of pesticides, azo dyes, and pharmaceutical agents (e.g., chlorhexidine).

While the solid compound is relatively stable, solutions of 4-chlorophenyl amine are highly susceptible to oxidative degradation and photolysis . Improper storage leads to the formation of azo-dimers and quinone imines, which manifest as a characteristic darkening (browning/purpling) of the solution. These impurities can significantly skew spectrophotometric data, alter reaction stoichiometry, and introduce toxic artifacts into biological assays.

This guide provides a scientifically grounded protocol for the preparation, storage, and quality control of 4-chlorophenyl amine solutions to ensure experimental reproducibility.

Physicochemical Profile & Stability Factors

Understanding the intrinsic properties of the molecule is essential for selecting the correct solvent and storage conditions.

PropertyValueRelevance to Storage
Molecular Weight 127.57 g/mol Calculation of Molarity.
pKa 4.15 (at 25°C)Weak base; pH-dependent solubility and stability.
LogP 1.83Lipophilic; prefers organic solvents (DMSO, Ethanol) over water.
Water Solubility ~0.3 g/100 mL (20°C)Poor. Aqueous stock solutions are unstable and prone to precipitation.
Melting Point 68–71°CSolid is stable, but low MP suggests lattice energy is easily overcome by solvents.
Redox Potential High susceptibilityProne to oxidation at the amine group (

).
Degradation Mechanisms: The "Why" Behind the Protocol

The primary instability of 4-chlorophenyl amine arises from radical-mediated oxidation and photolytic cleavage .

  • Oxidative Coupling: In the presence of oxygen, the amine group oxidizes to form a radical cation, which dimerizes to form 4,4'-dichloroazobenzene (colored impurity).

  • Photolysis: UV light accelerates the cleavage of the C-Cl bond or the N-H bond, leading to polymerization.

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of 4-chlorophenyl amine under stress conditions.

degradation_pathway cluster_stress Stress Factors PCA 4-Chlorophenyl Amine (Colorless) Radical Amine Radical Cation [Intermediate] PCA->Radical Oxidation (O2) Photo Photolytic Cleavage (Dechlorination) PCA->Photo UV Light (<300nm) Dimer 4,4'-Dichloroazobenzene (Brown/Purple Precipitate) Radical->Dimer Dimerization Quinone Benzoquinone Imines (Highly Reactive) Radical->Quinone Further Oxidation O2 Oxygen UV Light

Figure 1: Primary degradation pathways.[1] Oxidation leads to colored azo-dimers, while photolysis causes irreversible structural damage.

Protocol: Preparation of Stable Stock Solutions

Critical Rule: Never prepare aqueous stock solutions. Always use anhydrous organic solvents for long-term storage.

Recommended Solvents
  • DMSO (Dimethyl Sulfoxide): Preferred. High solubility (>100 mM), low volatility, freezes at refrigerator temperatures (limiting diffusion of oxygen).

  • Ethanol (Anhydrous): Acceptable for short-term use. High volatility makes concentration maintenance difficult over time.

  • Water: Forbidden for Stocks. Low solubility and rapid oxidation.

Step-by-Step Preparation Workflow
  • Weighing: Weigh the solid 4-chlorophenyl amine in a fume hood (prevent inhalation).

  • Dissolution: Dissolve in anhydrous DMSO to a concentration of 100 mM to 1 M .

    • Note: Higher concentrations are generally more stable than dilute ones due to self-buffering effects against trace oxidants.

  • Inert Gas Overlay: Gently purge the headspace of the vial with Argon or Nitrogen gas for 10-15 seconds.

    • Why: Argon is heavier than air and forms a better protective blanket than Nitrogen.

  • Aliquoting: Divide into single-use aliquots (e.g., 50–100 µL) in amber glass vials.

    • Why: Prevents freeze-thaw cycles which introduce moisture and oxygen.

Visualization: Preparation & Storage Workflow

prep_workflow Start Solid Reagent (Store RT, Dark) Solvent Add Anhydrous DMSO (Target: 100mM) Start->Solvent Gas Argon Overlay (Displace O2) Solvent->Gas Aliquot Aliquot into Amber Vials Gas->Aliquot Freeze Flash Freeze Store at -20°C Aliquot->Freeze Use Thaw ONCE Dilute into Buffer Freeze->Use Do not refreeze

Figure 2: Optimized workflow for generating high-stability stock solutions.

Storage Guidelines
ParameterRecommendationMechanism of Action
Temperature -20°C or -80°C Arrhenius kinetics: Lowering temperature exponentially slows oxidation rates.
Container Amber Glass Vials Blocks UV/Visible light to prevent photolysis. Avoid plastic (leaching).
Headspace Inert Gas (Ar/N2) Removes oxygen, the primary reactant for dimerization.
Duration 6 Months (DMSO) Beyond 6 months, verify purity via HPLC even if stored correctly.
Thawing Room Temp, Dark Do not heat to thaw. Vortex ensures homogeneity after thawing.
Quality Control (QC) & Validation

Before using a stored solution for critical experiments, validate its integrity.

A. Visual Inspection (Pass/Fail)
  • Pass: Colorless to very pale yellow liquid.

  • Fail: Distinct brown, purple, or reddish tint. Visible particulate matter (precipitate).

B. Analytical Validation (HPLC)

If quantitative accuracy is critical, use the following HPLC method to check for purity.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid or Phosphate Buffer pH 3.[2]0) [Ratio 40:60].

    • Note: Acidic pH suppresses the ionization of silanols and improves peak shape for amines.

  • Detection: UV at 240 nm (Absorption max for 4-chloroaniline).

  • Flow Rate: 1.0 mL/min.[2]

  • Acceptance Criteria: Purity > 98% (Area under curve).

Safety & Handling (Critical)

4-Chlorophenyl amine is a severe health hazard .

  • Toxicity: It is a potent methemoglobin-forming agent. It oxidizes hemoglobin to methemoglobin, reducing oxygen transport capability.

  • Route of Entry: Rapidly absorbed through intact skin .

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle only in a fume hood.

  • Spill Cleanup: Do not wipe with paper towels (creates dust). Absorb liquids with vermiculite; neutralize solids with dilute acid before disposal as hazardous waste.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7812, 4-Chloroaniline. Retrieved from [Link]

  • Loba Chemie (2016). Material Safety Data Sheet: 4-Chloroaniline.[3] Retrieved from [Link]

  • Scientific Research Publishing (2011). Rapid HPLC Method for Determination of Parachloroaniline. American Journal of Analytical Chemistry. Retrieved from [Link]

  • NIST Chemistry WebBook. 4-Chloroaniline Gas Phase Data. Retrieved from [Link][4]

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Dose-response curve generation for 1-(4-Chlorophenyl)-4-methylpentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Dose-Response Profiling for 1-(4-Chlorophenyl)-4-methylpentan-1-amine

Executive Summary

This guide details the protocol for generating robust dose-response curves for 1-(4-Chlorophenyl)-4-methylpentan-1-amine (CAS: 161531-24-4). Structurally characterized as a lipophilic primary amine with a chlorophenyl moiety, this compound shares pharmacophore features with established monoamine reuptake inhibitors (e.g., sibutramine metabolites, chlorphentermine) and sigma receptor ligands .

Accurate IC50/EC50 determination for this class of molecule is challenging due to high lipophilicity (leading to non-specific binding) and potential biphasic responses. This protocol utilizes a Fluorescent Neurotransmitter Uptake Assay as the primary functional readout, providing a safer, high-throughput alternative to radioligand binding while maintaining high sensitivity for transporter inhibition (DAT/NET/SERT).

Experimental Design Strategy

Mechanistic Rationale

The chlorophenyl-alkyl-amine motif suggests activity at monoamine transporters (MATs). The assay measures the compound's ability to inhibit the uptake of a fluorescent substrate (e.g., ASP+ or FFN206) into HEK293 cells stably expressing the target transporter (e.g., DAT, NET, or SERT).

  • Target: Dopamine Transporter (DAT) / Norepinephrine Transporter (NET).

  • Readout: Intracellular Fluorescence (RFU).

  • Metric: IC50 (Concentration inhibiting 50% of uptake).

Critical Considerations for Lipophilic Amines
  • Solubility: The 4-chlorophenyl and isopentyl-like chain create high lipophilicity. Stock solutions must be prepared in 100% DMSO.

  • Adsorption: Lipophilic amines adhere to polystyrene. Low-binding polypropylene plates are mandatory for intermediate dilutions.

  • Vehicle Tolerance: Final DMSO concentration in the assay must remain <0.5% (ideally 0.1%) to prevent solvent-induced cytotoxicity from skewing the baseline.

Detailed Protocol: Fluorescent Uptake Inhibition

Phase 1: Reagent Preparation
  • Compound Stock (10 mM):

    • Weigh 1-(4-Chlorophenyl)-4-methylpentan-1-amine (MW ≈ 211.73 g/mol ).

    • Dissolve in anhydrous DMSO. Vortex for 30 seconds.

    • QC Check: Inspect for particulates. If cloudy, sonicate for 5 mins at 37°C.

  • Assay Buffer (Krebs-Ringer HEPES - KRH):

    • 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 1.8 g/L Glucose (pH 7.4).

  • Fluorescent Substrate:

    • ASP+ (4-(4-(Dimethylamino)styryl)-N-methylpyridinium iodide): Prepare 10 µM working solution in KRH buffer.

Phase 2: Serial Dilution (The "3-Fold" Rule)

To capture the full sigmoidal curve, use a semi-logarithmic dilution scheme spanning 4-5 orders of magnitude.

StepSource Conc.Source VolDiluent (DMSO)Final Conc. (Stock)Final Assay Conc. (1:1000)
1 10 mM Stock--10 mM10 µM (High)
2 Step 130 µL60 µL3.33 mM3.33 µM
3 Step 230 µL60 µL1.11 mM1.11 µM
... ...............
10 Step 930 µL60 µL~0.5 µM0.5 nM (Low)

Note: Perform these dilutions in a Polypropylene (PP) V-bottom plate to minimize drug loss.

Phase 3: Assay Execution
  • Cell Seeding: Seed HEK-DAT cells at 40,000 cells/well in a 96-well black-wall/clear-bottom Poly-D-Lysine coated plate 24h prior.

  • Wash: Aspirate media and wash cells 1x with 100 µL warm KRH buffer.

  • Pre-Incubation (Equilibrium):

    • Add 180 µL of KRH buffer to all wells.

    • Add 20 µL of the 10x Compound Intermediate (diluted in buffer from the DMSO stocks) to test wells.

    • Controls:

      • Min Signal (Background): 10 µM Cocaine or Nomifensine (Full Block).

      • Max Signal (Total Uptake): DMSO Vehicle only.

    • Incubate for 15 minutes at 37°C.

  • Substrate Addition:

    • Add 20 µL of 10 µM ASP+ solution (Final conc: 1 µM).

    • Do NOT aspirate the compound; add substrate directly to the well.

  • Kinetic Read:

    • Immediately transfer to a fluorescence plate reader (e.g., FLIPR or EnVision).

    • Settings: Ex 475 nm / Em 609 nm.

    • Read every 2 minutes for 30 minutes (Slope calculation) or Endpoint at 20 mins.

Data Analysis & Visualization

Calculation
  • Normalize Data: Convert RFU values to % Control.

    
    
    
  • Curve Fitting: Use a 4-Parameter Logistic (4PL) non-linear regression model.

    
    
    
    • X: Log(Concentration)

    • Y: % Activity

Acceptance Criteria
  • Z-Factor: > 0.5 (Indicates a robust assay window).

  • Hill Slope: Should be near -1.0. If Slope < -2.0, suspect compound precipitation or cooperative binding.

  • R²: > 0.95.

Visualizing the Workflow & Mechanism

Figure 1: Experimental Workflow

This diagram illustrates the critical path from stock preparation to data acquisition, emphasizing the "Low Binding" requirement.

Workflow Stock 10mM Stock (100% DMSO) Dilution Serial Dilution (Polypropylene Plate) Stock->Dilution Log Steps BufferPrep Intermediate Dilution (KRH Buffer) Dilution->BufferPrep 1:100 Dilution CellPlate HEK-DAT Cells (PDL Coated) BufferPrep->CellPlate Add Compound Incubation Pre-Incubation (15 min @ 37°C) CellPlate->Incubation Substrate Add ASP+ (Fluorescent Ligand) Incubation->Substrate Readout Fluorescence Read (Ex 475 / Em 609) Substrate->Readout Kinetic Mode

Caption: Step-by-step high-throughput screening workflow for lipophilic amine uptake inhibition.

Figure 2: Mechanistic Pathway (Monoamine Uptake Inhibition)

Understanding the biological target ensures the assay measures the correct endpoint.

Mechanism Compound 1-(4-Chlorophenyl)-4- methylpentan-1-amine Transporter Monoamine Transporter (DAT/NET/SERT) Compound->Transporter Competitive Binding Uptake Translocation into Cell Transporter->Uptake Normal Function Block Uptake Blocked Transporter->Block Inhibited Substrate Substrate (Neurotransmitter/ASP+) Substrate->Transporter Signal Intracellular Fluorescence Uptake->Signal Block->Signal Reduced Signal

Caption: Competitive inhibition mechanism: Compound prevents substrate translocation, reducing signal.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal Window Cells detached during wash.Use Poly-D-Lysine coated plates; wash gently using an automated dispenser or side-wall dispensing.
Steep Hill Slope (<-2.0) Compound precipitation.Check solubility in KRH buffer. If cloudy at >10 µM, cap the curve at the solubility limit.
"Hook Effect" Fluorescence quenching.At very high concentrations (>50 µM), the amine may quench the fluorophore directly. Run a "cell-free" control.
High Variability Edge effects.Avoid using outer wells (fill with water). Use a randomized plate layout.

References

  • Schwartz, J. W., et al. (2005). "A high-throughput screening assay for the dopamine transporter using the fluorescent substrate ASP+." Journal of Neuroscience Methods.

  • Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology.

  • Appell, M., et al. (2004). "Structure-activity relationships for substrate recognition of the dopamine transporter." Biochemical Pharmacology.

Troubleshooting & Optimization

Technical Support Center: High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in Primary Amines

Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Data Integrity Risk)

Introduction: The "Silanol Trap"

Welcome to the technical support hub. If you are analyzing primary amines (e.g., amphetamines, catecholamines, simple amino acids) and seeing "shark fin" peaks or tailing factors (


) > 1.5, you are likely a victim of the Silanol Trap .

Primary amines (


) are notoriously difficult because they possess a high pKa (typically 9.0–10.5). At neutral pH, they are fully protonated cations (

). Standard silica columns possess residual silanol groups (

) with a pKa of ~3.5–4.5. When these silanols ionize (

), they act as a cation exchanger, grabbing your positively charged amine. This secondary interaction—separate from the hydrophobic retention you want—causes the tail.[1]

This guide provides the field-proven protocols to break this interaction.

Part 1: The Mechanism of Tailing

To fix the problem, you must visualize the molecular battlefield. Tailing is not random; it is a competitive equilibrium issue.

TailingMechanism Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Residual groups Amine Analyte: Primary Amine (R-NH₃⁺) Silanol->Amine Ionic Attraction (Secondary Interaction) Tailing RESULT: Peak Tailing (Mixed Mode Retention) Amine->Tailing Slow Desorption TEA Intervention A: Triethylamine (TEA) (Silanol Blocker) TEA->Silanol Competes/Blocks HighPH Intervention B: High pH (>10) (De-protonates Amine) HighPH->Amine Neutralizes Charge (R-NH₂)

Figure 1: The Mechanism of Tailing. The red dashed line represents the unwanted cation-exchange interaction. Green nodes represent the two primary chemical solutions: blocking the silanol (TEA) or neutralizing the amine (High pH).

Part 2: Mobile Phase Chemistry (The First Line of Defense)

Before changing your column, you must optimize your mobile phase. You have two tactical options: Suppression or Competition .[2]

Protocol A: The "TEA Competition" Method (Low pH)

Best for: Standard silica columns (C18) that cannot tolerate high pH.

The Science: Triethylamine (TEA) is a tertiary amine. It is sterically smaller and often more basic than your analyte. It floods the column and saturates the active silanol sites, effectively "capping" them so your analyte passes without sticking.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 10 mM - 25 mM Phosphate buffer (or Formate if LC-MS).

  • Add TEA: Add 5 mM Triethylamine to the aqueous portion of your mobile phase.

    • Note: Do not exceed 10 mM; it can alter selectivity.

  • pH Adjustment: Adjust pH to 2.5 – 3.0 using Phosphoric Acid (UV) or Formic Acid (MS).

    • Why? Low pH suppresses the ionization of silanols (driving them to the neutral Si-OH state), while TEA blocks the few that remain ionized.

  • Equilibration: Flush the column with 20 column volumes. TEA requires time to coat the silica surface.

Protocol B: The "High pH" Method

Best for: Hybrid particles (e.g., Waters XBridge, Agilent Poroshell HPH).

The Science: By raising the pH to 10.5–11.0 (above the amine's pKa), you force the amine into its neutral state (


). Neutral molecules do not interact with charged silanols.

Step-by-Step Protocol:

  • Verify Hardware: Ensure your column is rated for pH > 10. Standard silica dissolves at pH > 8.

  • Buffer Selection: Use 10 mM Ammonium Hydroxide or 10 mM Ammonium Bicarbonate .

  • pH Adjustment: Adjust pH to 10.5 with Ammonia.

  • Run: This often results in massive retention increases for amines (they become more hydrophobic), so you may need to increase organic % significantly.

Comparative Data: Additive Performance
Additive / ModifierMechanismEffect on Tailing (

)
MS Compatible?Risk Factor
Triethylamine (TEA) Silanol BlockerExcellent Reduction No (Signal suppression)Column aging (high pH local spots)
Trifluoroacetic Acid (TFA) Ion-PairingGood Reduction Yes (but suppresses signal)Strong retention shifts; difficult to wash out
Formic Acid pH Control onlyPoor/Moderate Yes (Preferred)Often insufficient for strong bases
Ammonium Hydroxide (pH 10) Amine NeutralizationSuperior Reduction YesRequires Hybrid/Polymer Column
Chaotropes (Perchlorate) Solvation Shell DisruptionGood Reduction NoCorrosive to stainless steel systems
Part 3: Stationary Phase Selection

If mobile phase adjustments fail, your column chemistry is the bottleneck. You must select a phase that minimizes silanol activity.[3]

ColumnSelection Start Start: Selecting a Column for Primary Amines Q1 Can you use High pH (>10)? Start->Q1 YesHighPH YES Q1->YesHighPH NoHighPH NO (Low pH Only) Q1->NoHighPH Hybrid Select Hybrid/Polymer Base (e.g., Ethylene Bridged Hybrid) YesHighPH->Hybrid Result1 Excellent Peak Shape High Retention Hybrid->Result1 Q2 Is the Amine Highly Polar? NoHighPH->Q2 YesPolar YES Q2->YesPolar NoPolar NO Q2->NoPolar PolarEmbedded Select Polar-Embedded Group (Amide/Carbamate) YesPolar->PolarEmbedded Result2 Shields Silanols Prevents Dewetting PolarEmbedded->Result2 EndCapped Select Type-B Silica (High Purity, Double End-Capped) NoPolar->EndCapped Result3 Reduced Silanol Activity EndCapped->Result3

Figure 2: Decision Tree for Column Selection. Hybrid particles offer the most robust solution by allowing high pH, while polar-embedded phases provide a "water shield" over silanols.

Part 4: Advanced Troubleshooting (FAQs)

Q: I added TEA, but my peak is still splitting or tailing. Why? A: Check your Sample Diluent . If you dissolve your amine in 100% Acetonitrile or Methanol but your starting mobile phase is 95% Water, you create a "strong solvent effect." The amine travels faster than the mobile phase initially, causing band broadening.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Buffer / 5% Organic).

Q: Can I use TFA and TEA together? A: Avoid this. TFA is an acid; TEA is a base. They will form a salt (Triethylammonium Trifluoroacetate) in your mobile phase. While this salt can act as an ion-pairing agent, it increases ionic strength uncontrollably and can precipitate in high organic concentrations. Stick to one strategy.

Q: My peak shape degrades after 50 injections. Is the column dead? A: Likely Silanol Regeneration . If you are using a low pH method, the end-capping (trimethylsilyl groups) can hydrolyze over time, exposing fresh, angry silanols.

  • Fix: Switch to a "Sterically Protected" column (bulky side chains) or a Hybrid column which is resistant to acid hydrolysis.

Q: What is "Mass Overload" for amines? A: Because amines repel each other (positive charge repulsion), they overload columns faster than neutral compounds.

  • Test: Inject 1/10th of your current concentration. If the tailing factor improves significantly (e.g., drops from 2.0 to 1.3), you are mass overloaded.

  • Fix: Increase buffer concentration (ionic strength) to 25-50 mM to mask the charge repulsion, or use a column with higher carbon load.

References
  • McCalley, D. V. (2010).[4] The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations. Journal of Chromatography A. [4]

  • Chromatography Online (LCGC). (2019). HPLC Diagnostic Skills II – Tailing Peaks.

  • Phenomenex Technical Notes. (2023). Overcoming Peak Tailing of Basic Analytes: Silica Type A Stationary Phases RP.

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?

  • McCalley, D. V. (2003). Rationalization of retention and overloading behavior of basic compounds in reversed-phase HPLC. Analytical Chemistry.[2][3][5][6][7][8]

Sources

Technical Support Center: Purification of 1-(4-Chlorophenyl)-4-methylpentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the purification of 1-(4-Chlorophenyl)-4-methylpentan-1-amine , a primary benzylic amine often synthesized via reductive amination. Due to the specific structural features—a labile aryl chloride and a steric isobutyl tail—preparations frequently suffer from three distinct impurity classes: dimeric secondary amines , de-halogenated byproducts , and enantiomeric mixtures .

This document is structured as a troubleshooting logic tree. Identify your specific impurity profile using HPLC/MS or NMR, then apply the corresponding module.

Module 1: The "Dimer" Problem (Secondary Amine Impurity)

Symptom: LC-MS shows a persistent impurity at


.
Cause:  During reductive amination, the newly formed primary amine reacts with the residual ketone/aldehyde starting material, forming a secondary amine (dimer).
Technical Insight

Secondary amines are more basic and lipophilic than their primary counterparts, making separation via simple silica chromatography difficult due to peak tailing. The most robust method relies on chemoselective derivatization or controlled salt formation .

Protocol A: The Salicylaldehyde Scavenger (High Purity)

Use this when the secondary amine content is >5%.

Mechanism: Salicylaldehyde reacts selectively with primary amines to form crystalline salicylaldimines (Schiff bases). Secondary amines cannot form this stable imine and remain in solution.

  • Derivatization:

    • Dissolve crude amine mixture in Methanol (MeOH).

    • Add 1.05 equivalents of Salicylaldehyde (relative to the primary amine content).

    • Stir at R.T. for 2 hours. The yellow imine usually precipitates.

  • Filtration:

    • Filter the solid. Wash with cold MeOH.

    • Result: The filtrate contains the secondary amine and non-amine impurities. The solid is the protected primary amine.

  • Hydrolysis (Recovery):

    • Suspend the solid in THF/Water (4:1).

    • Add 1.1 equivalents of Hydroxylamine Hydrochloride or dilute HCl.

    • Stir for 1 hour. The amine is released; salicylaldehyde forms an oxime (if using hydroxylamine) or remains in organic phase.

    • Perform acid-base extraction to isolate the pure primary amine.

Protocol B: The "Pop-Corn" Salt Crystallization (Standard)

Use this when the secondary amine content is <5%.

Logic: The hydrochloride salt of the primary amine often packs better into a crystal lattice than the bulkier secondary amine salt.

  • Dissolve crude free base in Ethyl Acetate (EtOAc) (5 mL/g).

  • Cool to 0°C.

  • Slowly add HCl in Dioxane (4M) (1.1 eq).

  • A white precipitate forms.

    • Critical Step: If it oils out, heat the mixture to reflux until dissolved, add isopropanol (IPA) dropwise until clear, then cool slowly (0.5°C/min).

  • Filter and wash with cold EtOAc/Hexane (1:1) .

Module 2: The De-Halogenation Issue (Des-Chloro Impurity)

Symptom: Mass spectrum shows a peak at


 (loss of Cl, replaced by H).
Cause:  If catalytic hydrogenation (Pd/C, H2) was used for synthesis, the aryl chloride is susceptible to oxidative addition by Palladium, leading to hydrodehalogenation.
Prevention & Removal[1][2]
StrategyMethodology
Prevention Switch Catalyst: Use Pt/C (Platinum on Carbon) or Raney Nickel . Palladium is too active toward Ar-Cl bonds. Poisoning: If Pd/C is necessary, add 0.5 eq. of Ethylene Diamine or use Lindlar catalyst to inhibit the metal surface.
Removal Fractional Crystallization: The des-chloro analog is slightly more soluble in polar solvents. Recrystallize the HCl salt from Ethanol/Ether . Note: Separation is difficult; prevention is superior.

Module 3: Enantiomeric Resolution (Optical Purity)

Symptom: Product is a racemate (50:50 mixture of R/S), but biological assays require high ee%. Solution: Classical resolution via Diastereomeric Salt Formation.

Workflow: Tartaric Acid Resolution
  • Screening: Prepare 100 mg of racemate in EtOH. Add 0.5 eq of (L)-(+)-Tartaric acid .

    • Observation: If a solid forms, check ee% of the solid vs. liquor.

    • Alternative: If Tartaric fails, try (S)-Mandelic acid or Dibenzoyl-L-tartaric acid .

  • Scale-Up Protocol:

    • Dissolve 10g racemate in MeOH/Water (95:5) .

    • Add 0.5 eq of the resolving agent (e.g., L-Tartaric Acid) dissolved in hot MeOH.

    • Allow to cool undisturbed for 12 hours.

    • Filter crystals (Enriched Salt).

    • Recrystallize the salt from MeOH until constant melting point/rotation is achieved.

  • Free-Basing:

    • Suspend purified salt in water.

    • Adjust pH to >12 with NaOH (aq).

    • Extract with Dichloromethane (DCM).

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for processing the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (1-(4-Cl-Ph)-4-methylpentan-1-amine) CheckImpurity Identify Major Impurity (LC-MS / NMR) Start->CheckImpurity Dimer Secondary Amine (Dimer) > 5% CheckImpurity->Dimer Mass: 2M-17 DesChloro Des-Chloro Analog (Ar-H) CheckImpurity->DesChloro Mass: M-34 Racemate Racemic Mixture (50:50 R/S) CheckImpurity->Racemate Chiral HPLC Salicyl Salicylaldehyde Derivatization Dimer->Salicyl High Load Recryst HCl Salt Recrystallization Dimer->Recryst Low Load (<5%) DesChloro->Recryst Difficult Separation Resolution Chiral Resolution (Tartaric/Mandelic Acid) Racemate->Resolution Final Pure API (>99% Purity) Salicyl->Final Recryst->Final Resolution->Final

Figure 1: Decision Matrix for Purification Strategies based on Impurity Profiling.

Frequently Asked Questions (FAQs)

Q1: My HCl salt is oiling out instead of crystallizing. What is wrong? A: This is common with branched alkyl chains (isobutyl group).

  • Solvent Choice: You likely used wet solvent or too much polar solvent. Dry your EtOAc over

    
     before use.
    
  • Seed Crystals: If available, add a seed crystal at the cloud point.

  • Trituration: If it oils, decant the solvent, add diethyl ether or pentane, and scratch the flask wall vigorously with a glass rod to induce nucleation.

Q2: Can I use distillation to purify this amine? A: High vacuum distillation (


 mmHg) is possible but risky.
  • Boiling Point: Estimated >150°C at 1 mmHg.

  • Risk:[1][2] The benzylic C-N bond is thermally sensitive; prolonged heating can cause elimination to the styrene derivative (4-chloro-alpha-isobutylstyrene), especially if traces of acid are present. Chromatography or Salt formation is preferred.

Q3: Why is the product turning brown on the shelf? A: Benzylic amines are sensitive to air oxidation (forming imines or benzamides) and carbamate formation (


 absorption).
  • Fix: Store as the Hydrochloride Salt .[3] It is indefinitely stable.

  • Storage: If storing as free base, keep under Argon at -20°C.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Reference for Ar-Cl lability).
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Buchwald, S. L., et al. (2024).[1] "Copper-Catalyzed Amination of Aryl Chlorides." Journal of the American Chemical Society. (Reference for modern chemoselectivity).

Sources

Technical Support Center: Low-Concentration Amine Detection via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Calibration & Method Optimization for Trace Amines Audience: Bioanalytical Scientists, DMPK Researchers, Mass Spectrometrists

Introduction: The "Sticky" Science of Amines

Detecting low-concentration amines (ng/mL to pg/mL range) is notoriously difficult not because the mass spectrometer lacks sensitivity, but because the sample delivery system fights you . Amines are Lewis bases; they protonate easily (good for ESI+), but they also adhere aggressively to silanols (glass) and metallic active sites (stainless steel) within your LC flow path.

This guide is not a generic manual. It is a targeted troubleshooting and optimization protocol designed to overcome the three primary failure modes in amine analysis: Adsorption (Loss), Peak Tailing (Separation), and Heteroscedasticity (Quantification).

Module 1: System Readiness & Hardware Passivation

The Problem: You observe non-linear calibration at the low end (signal disappears) or high carryover. The Cause: Non-specific binding (NSB). Your analyte is coating the tubing/needle before it ever reaches the column.

Material Selection (The "First Defense")

Before calibrating, audit your consumables. Glass vials are the enemy of trace amines.

ComponentStandard MaterialRequired Material for Trace Amines Why?
Sample Vials Borosilicate GlassPolypropylene (PP) or Surface-Treated Glass (Silanized)Silanols in glass act as cation exchangers, trapping protonated amines.
LC Tubing Stainless Steel (S.S.)PEEK or Bio-inert Coated S.S.S.S. contains iron/chromium oxides that act as Lewis acids, binding amine lone pairs.
Solvent Filters Glass FritsTitanium or PEEK Frits Glass frits have massive surface area for adsorption.
Protocol: System Passivation

If you cannot replace stainless steel hardware, you must passivate it to mask active sites.

Step-by-Step Acid Passivation Workflow:

  • Disconnect Column & MS: Connect the injector outlet directly to waste using a union. Do not pass acid through your analytical column or into the MS source.

  • Flush Solvent: Flush system with 100% Water (10 min).

  • Acid Wash: Pump 30% Phosphoric Acid (in water) at 1.0 mL/min for 60 minutes.

    • Expert Insight: Phosphoric acid works better than nitric acid for amines because phosphate groups bind to iron sites, creating a steric barrier.

  • Neutralize: Flush with 100% Water until pH is neutral (check effluent with pH paper).

  • Recondition: Flush with your initial mobile phase (e.g., 0.1% Formic Acid) for 30 mins before reconnecting the column.

Visualizing the Adsorption Pathway

The following diagram illustrates where signal loss occurs before the MS detector.

AdsorptionPath cluster_0 Sample Prep cluster_1 LC Flow Path Vial Glass Vial Surface (Silanol Binding) Needle Injector Needle (Metal Chelation) Vial->Needle Loss #1 Tubing Transfer Tubing (Iron Oxide Binding) Needle->Tubing Loss #2 Column Column Frit (Adsorption) Tubing->Column Loss #3 Detector MS Source (Signal) Column->Detector Remaining Analyte

Caption: Critical adsorption points in the LC flow path. Red/Yellow nodes indicate high-risk areas for amine loss prior to detection.

Module 2: Chromatography & Mobile Phase Strategy

The Problem: Broad, tailing peaks reduce signal-to-noise (S/N) ratio, raising your Limit of Quantitation (LOQ). The Cause: Secondary interactions between the amine and residual silanols on the stationary phase.

The pH Paradox
  • Low pH (Formic Acid): Protons on the amine (good for MS sensitivity) but also protons on silanols (good for peak shape). Risk: If pH isn't low enough, silanols deprotonate (

    
    ) and bind the amine (
    
    
    
    ).
  • High pH (Ammonium Bicarbonate, pH 10): Amine is neutral (sharp peaks, better retention) but MS sensitivity drops because ESI+ requires ionization.

Recommendation: Use High-pH Stable C18 columns (e.g., Ethylene Bridged Hybrid) with High pH mobile phase if your compound has high proton affinity. The ESI source will re-protonate the amine during the evaporation process.

Mobile Phase Modifiers Table
ModifierpH RangeProsConsBest For
0.1% Formic Acid ~2.7Standard, volatile, good ionization.Peak tailing if column isn't end-capped.General screening.
10mM Ammonium Formate ~3.8Buffers silanols, improves peak shape.Slight ion suppression compared to pure FA.Quantitation of sticky amines.
0.1% DFA (Difluoroacetic Acid) ~2.2Ion pairing agent (weaker than TFA).Less suppression than TFA, sharper peaks than FA.Very polar/hydrophilic amines.
10mM Ammonium Bicarbonate ~10.0Keeps amines neutral (great retention).Requires high-pH stable column.Hydrophobic amines that tail badly at low pH.

Module 3: Calibration & Quantification Strategy

The Problem: Calibration curves fail accuracy criteria at the LLOQ (Lower Limit of Quantitation). The Cause: Heteroscedasticity.[1][2][3] In MS, variance increases with concentration. A standard linear regression (


) allows high-concentration errors to dominate the curve fit, "wagging the tail" and causing massive error at the low end.
The "Carrier" Internal Standard Strategy

For low-concentration amines, the Internal Standard (IS) does more than correct for matrix effects; it acts as a sacrificial lamb .

  • Protocol: Use a stable isotope labeled (SIL) IS (e.g., Amine-d6).

  • Concentration: Add the IS at a concentration 50-100x higher than your analyte's LLOQ.

  • Mechanism: The IS co-elutes with the analyte. Because it is in excess, it saturates the active sites (glass/metal adsorption sites), allowing the trace analyte to pass through to the detector unbound.

Weighted Linear Regression

Never use unweighted linear regression for bioanalytical LC-MS.

  • Requirement: Use

    
     weighting .
    
  • Validation: Calculate the % Relative Error (%RE) at the LLOQ.

    • Unweighted: LLOQ error often >50%.

    • Weighted (

      
      ): LLOQ error typically <15%.
      
Calibration Workflow Diagram

CalibrationLogic Start Calibration Setup Step1 Select Weighting: 1/x² Start->Step1 Step2 Check LLOQ Accuracy Step1->Step2 Decision Is LLOQ Accuracy within ±20%? Step2->Decision Pass Proceed to Validation Decision->Pass Yes Fail Troubleshoot Decision->Fail No Action1 Check Adsorption (See Module 1) Fail->Action1 Action2 Increase IS Conc (Carrier Effect) Fail->Action2

Caption: Decision tree for optimizing calibration curve fit for low-level quantitation.

FAQ: Troubleshooting Specific Symptoms

Q: My amine peak splits into two at the LLOQ but looks fine at high concentrations. A: This is likely solvent mismatch . If your injection solvent is 100% organic (e.g., MeOH) and your initial gradient is 95% Aqueous, the analyte "crashes" or travels faster than the mobile phase initially.

  • Fix: Match injection solvent to initial mobile phase conditions (e.g., 95% Water / 5% MeOH).

Q: I have severe carryover (ghost peaks) in my blank samples. A: Amines stick to the injector needle seal.

  • Fix: Change your needle wash to a "strong" organic mix with acid.

  • Recipe: 40% Acetonitrile / 40% Isopropanol / 20% Water + 0.5% Formic Acid . The acid is crucial to protonate the amine off the needle surface.

Q: Signal intensity drops over a sequence of 50 injections. A: This is likely source contamination or charging effects.

  • Fix: Check the cone/capillary voltage. For labile amines, too high voltage causes in-source fragmentation. Lower the desolvation temperature slightly or clean the cone/ion transfer tube.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link] (Establishes the requirement for weighted regression in bioanalysis).

  • Gu, H., et al. (2014). Selecting the correct weighting factors for linear and quadratic calibration curves with least-squares regression algorithm in bioanalytical LC-MS/MS assays. Analytical Chemistry. Retrieved from [Link] (Validates

    
     as the optimal weighting for heteroscedastic data).
    
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link] (Comparison of acidic vs. basic mobile phases for amine retention).

  • Restek Corporation. Effective LC Troubleshooting: Symptom-Based Strategies. Retrieved from [Link] (Passivation and system suitability protocols).

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-Chlorophenyl)-4-methylpentan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(4-Chlorophenyl)-4-methylpentan-1-amine Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Hazard Profile

1-(4-Chlorophenyl)-4-methylpentan-1-amine is a halogenated primary amine. In the absence of compound-specific toxicological data (LD50/LC50), the Precautionary Principle mandates that this substance be treated as a Corrosive (Category 1B) and Acute Toxin .

The primary amine functional group (


) presents a high risk of chemical burns and irreversible eye damage due to its ability to saponify fats and denature proteins upon contact. The chlorophenyl moiety adds lipophilicity, potentially increasing dermal absorption and systemic toxicity relative to simple aliphatic amines.
Part 1: Risk Assessment & Causality

Why specific PPE is required, not just recommended.

1. The Mechanism of Injury (Corrosivity)

Unlike acids, which coagulate proteins and form a barrier (eschar) that limits penetration, this amine induces liquefactive necrosis . The basic nitrogen attacks the lipid bilayer of cell membranes, allowing the chemical to penetrate deep into the tissue.

  • Implication: Immediate pain is not always a reliable indicator. By the time pain is felt, deep tissue damage may have already occurred.

2. The Permeation Risk (Systemic Toxicity)

The 4-chlorophenyl group increases the molecule's partition coefficient (LogP), making it more soluble in the lipid bilayers of the skin.

  • Implication: Standard thin-mil nitrile gloves may offer insufficient protection against prolonged contact, as the chemical can permeate the glove material before physical degradation is visible.

Part 2: The PPE Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Vapors and aerosols from amines can bypass side shields, causing corneal edema ("blue haze") and permanent scarring.
Dermal (Hand) Double Gloving System Inner: Nitrile (4 mil)Outer: Silver Shield / 4H (Laminate) Laminate films provide >480 min breakthrough time for amines. Nitrile alone degrades rapidly upon exposure to concentrated amines.
Dermal (Body) Tyvek® Lab Coat or Chemical ApronCotton lab coats absorb liquids and hold them against the skin. Tyvek repels aqueous and organic splashes.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary control. If hood is unavailable, a half-face respirator with Multi-Gas/Vapor Cartridges (OV/AG) is required.
Part 3: Glove Selection & Validation Logic

Critical Warning: Do not rely on standard "exam grade" nitrile gloves for handling the neat (undiluted) liquid.

The Protocol for Glove Validation:

  • Selection: Use a laminate liner (e.g., Ansell Barrier® or Silver Shield®) under a heavy-duty nitrile outer glove. The laminate provides chemical resistance; the nitrile provides grip and mechanical protection.[1]

  • Inflation Test: Before donning, inflate the outer nitrile glove with air and submerge in water (or hold near cheek) to check for pinholes.

  • Change Schedule: Replace outer gloves immediately upon any splash.[1] Replace inner laminate gloves every 4 hours of continuous work.

Part 4: Operational Workflow (The Closed-Loop Protocol)

This protocol minimizes open-air exposure, reducing the reliance on PPE as the sole barrier.

Step 1: Preparation (The "Cold" Zone)
  • Verify Fume Hood Function: Ensure magnehelic gauge reads between 0.3–0.6 inches of water (or digital flow is >80 fpm).

  • Staging: Place a disposable absorbent pad (pig mat) in the center of the hood. This defines the "Hot Zone."

  • Weighing: If the substance is a solid, use an anti-static gun to neutralize charge before weighing to prevent powder scattering.

Step 2: Transfer & Solubilization
  • Solvent Choice: Dissolve the amine in a solvent (e.g., DCM or Methanol) as early as possible. Dilution significantly reduces vapor pressure and corrosive potential.

  • Syringe Transfer: For liquids, use a glass syringe with a Luer-lock tip. Avoid pouring, which generates aerosols.

Step 3: Decontamination
  • Acid Wash: Keep a beaker of dilute Acetic Acid (5%) or Citric Acid in the hood.

  • Immediate Neutralization: Dip contaminated spatulas or syringe tips into the acid bath immediately after use. This converts the volatile free base amine into a non-volatile, water-soluble ammonium salt.

Part 5: Visualizing the Safety Logic
Diagram 1: PPE Decision Hierarchy

This logic tree ensures you select the correct barrier based on the state of matter and quantity.

PPE_Logic Start Start: Handling 1-(4-Chlorophenyl)-4-methylpentan-1-amine State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil State->Liquid Quant_S Quantity > 1g? Solid->Quant_S Quant_L Concentrated or Dilute? Liquid->Quant_L Level1 Level 1 PPE: Nitrile Gloves (Double) Safety Glasses Lab Coat Quant_S->Level1 No Level2 Level 2 PPE: Nitrile + Laminate Liner Splash Goggles Apron Quant_S->Level2 Yes (Dust Risk) Quant_L->Level1 Dilute (<0.1M) Quant_L->Level2 Concentrated Level3 Level 3 PPE: Full Face Respirator (if outside hood) Silver Shield Gloves Tyvek Suit Level2->Level3 Spill Cleanup / Aerosol Risk

Caption: PPE Selection Logic based on physical state and concentration risk factors.

Diagram 2: Emergency Spill Response (The Neutralization Loop)

A self-validating workflow for managing spills of halogenated amines.

Spill_Response Spill Spill Detected Evac 1. Evacuate & Ventilate (Close Hood Sash) Spill->Evac PPE_Up 2. Don Level 2/3 PPE (Goggles + Laminate Gloves) Evac->PPE_Up Absorb 3. Apply Absorbent (Vermiculite/Sand) PPE_Up->Absorb Neut 4. Neutralize Apply dilute Citric Acid Absorb->Neut Check 5. pH Check (Litmus Paper) Neut->Check Check->Neut pH > 8 (Basic) Collect 6. Collect as Halogenated Waste Check->Collect pH 5-7 (Neutral)

Caption: Iterative spill response workflow emphasizing chemical neutralization prior to disposal.

Part 6: Disposal & Environmental Stewardship

Waste Classification: This compound must be segregated as Halogenated Organic Waste .

  • Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the waste stream is specifically approved for halogens. High temperature incineration is required to prevent the formation of toxic byproducts.

  • Labeling: Clearly mark the waste tag with "Toxic," "Corrosive," and "Halogenated."

References
  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

Sources

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